Product packaging for Nonanedial(Cat. No.:CAS No. 51651-40-2)

Nonanedial

Cat. No.: B3269762
CAS No.: 51651-40-2
M. Wt: 156.22 g/mol
InChI Key: LEMKWEBKVMWZDU-UHFFFAOYSA-N
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Description

Nonanedial is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B3269762 Nonanedial CAS No. 51651-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMKWEBKVMWZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nonanedial: A Technical Overview of a Simple Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a concise yet thorough examination of nonanedial, a nine-carbon aliphatic dialdehyde. Aimed at researchers, scientists, and professionals in drug development, this document consolidates the available chemical and physical data for this compound, outlines its primary synthetic route, and clarifies its current standing within scientific literature, particularly in the context of biological signaling and therapeutic applications. While interest in aldehydes as products of lipid peroxidation and their roles in cellular signaling is significant, this guide establishes that this compound itself is not a focal point of current research in these areas.

Core Chemical and Physical Properties

This compound, also known as azelaic aldehyde, is identified by the CAS number 51651-40-2 .[1][2] It is a simple organic molecule featuring aldehyde functional groups at both ends of a seven-carbon chain. The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource
CAS Number 51651-40-2[1][2]
Molecular Formula C9H16O2[1][2][3]
Molecular Weight 156.22 g/mol [1][2][3]
IUPAC Name This compound[3][4]
Synonyms 1,9-Nonanedial, Azelaaldehyde, Azelaic aldehyde[5]
SMILES C(CCCC=O)CCCC=O[3][4]
InChIKey LEMKWEBKVMWZDU-UHFFFAOYSA-N[3][4]

Synthesis of this compound

Synthesis_of_this compound cluster_reagents Reagents & Conditions oleic_acid Oleic Acid molozonide Primary Ozonide (Molozonide) oleic_acid->molozonide + O3 ozone Ozone (O3) reductive_workup Reductive Work-up (e.g., Zn/H2O) This compound This compound nonanal Nonanal ozonide Secondary Ozonide molozonide->ozonide Rearrangement ozonide->this compound Reductive Cleavage ozonide->nonanal Reductive Cleavage

Figure 1. General workflow for the synthesis of this compound via ozonolysis of oleic acid.

Biological Activity and Signaling Pathways: A Literature Gap

A comprehensive review of scientific literature reveals a notable absence of research focused on the specific biological activities of this compound. There are no established signaling pathways in which this compound is known to be a key molecule. This is in stark contrast to other aldehyde products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA).[1][2][9] These molecules are extensively studied as biomarkers of oxidative stress and are known to be involved in a multitude of cellular signaling cascades, often through their ability to form adducts with proteins and DNA.[9][10]

While this compound can be conceptually linked to lipid metabolism through its synthesis from oleic acid, there is currently no evidence to suggest it plays a direct role as a signaling molecule or a significant biomarker in physiological or pathophysiological processes.

Applications in Drug Development

Consistent with the lack of data on its biological activity, this compound is not currently a focus of drug development efforts. Searches of chemical and pharmaceutical literature do not indicate its use as a therapeutic agent, a scaffold for drug design, or a significant intermediate in pharmaceutical synthesis.

Conclusion

This compound is a chemically well-defined dialdehyde with a known CAS number and molecular weight. Its synthesis via the ozonolysis of oleic acid is chemically straightforward. However, for researchers, scientists, and drug development professionals, it is crucial to recognize that, based on currently available public information, this compound does not possess a significant role in biological systems as a signaling molecule, nor is it a compound of interest in contemporary drug discovery and development. The scientific focus on aldehydes in a biological context remains firmly on more reactive and well-characterized products of lipid peroxidation, such as HNE.

References

Navigating the Challenges of Nonanedial: A Technical Guide to Its Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of nonanedial in organic solvents. This in-depth whitepaper addresses a critical knowledge gap for this reactive dialdehyde, a molecule of interest in various fields, including as a cross-linking agent and a potential biomarker of oxidative stress. Due to a lack of readily available experimental data, this guide provides a robust framework based on established chemical principles to predict the behavior of this compound, enabling more effective design of experiments and formulation strategies.

Understanding the Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from the principle of "like dissolves like." this compound, with its nine-carbon aliphatic chain and two aldehyde functional groups, exhibits a predominantly non-polar character, which dictates its solubility behavior.

The polarity of the aldehyde groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors. However, the long hydrocarbon chain significantly influences its overall solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Hexane, Toluene, Diethyl etherHighThe non-polar aliphatic chain of this compound has strong van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThe polar aldehyde groups can interact with the polar aprotic solvent molecules, while the non-polar chain has favorable interactions with the less polar aspects of these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe aldehyde groups can act as hydrogen bond acceptors with the hydroxyl groups of the alcohols. However, the long non-polar chain may limit miscibility, especially with shorter-chain alcohols.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a good balance of polarity and non-polar character to effectively solvate both the aldehyde functional groups and the aliphatic backbone of this compound.

Stability of this compound in Organic Solvents: A Guide to Prevention of Degradation

This compound, as a dialdehyde, is susceptible to several degradation pathways, particularly oxidation and polymerization. Its stability in solution is influenced by factors such as the choice of solvent, temperature, light exposure, and the presence of oxygen or catalytic impurities.

Aldehydes are prone to oxidation to form carboxylic acids. This process can be accelerated by the presence of oxygen and certain metal ions. Additionally, aldehydes can undergo aldol condensation reactions, leading to the formation of larger polymeric structures, especially in the presence of acidic or basic catalysts.

Table 2: Key Factors Influencing the Stability of this compound in Organic Solvents

FactorInfluence on StabilityRecommendations for Handling and Storage
Solvent Choice Protic solvents may participate in hemiacetal/acetal formation. Solvents with residual acidity or basicity can catalyze degradation.Use high-purity, dry, aprotic solvents. Avoid solvents with known acidic or basic impurities.
Oxygen Promotes oxidation to dicarboxylic acids.Degas solvents prior to use. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Temperature Higher temperatures accelerate degradation reactions.Store solutions at low temperatures, protecting from freezing if necessary.
Light Can initiate free-radical chain reactions leading to degradation.Store solutions in amber vials or protect from light.
pH (trace acid/base) Can catalyze aldol condensation and other degradation pathways.Use neutral glassware and ensure solvents are free from acidic or basic residues.

Experimental Protocols

For researchers needing to generate precise data, the following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination: The Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved this compound has settled. Centrifugation can be used to facilitate this process.

  • Sampling and Analysis: Carefully extract a known volume of the clear supernatant. Quantify the concentration of this compound in the supernatant using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., FID, MS, or UV-Vis after derivatization).

  • Calculation: The solubility is calculated from the concentration of this compound in the saturated solution and expressed in units such as g/100mL or mol/L.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow for phase separation (settling/centrifugation) B->C D Extract a known volume of the clear supernatant C->D E Quantify this compound concentration (e.g., GC/HPLC) D->E F Calculate Solubility (e.g., g/100mL, mol/L) E->F G cluster_1 Potential Degradation Pathways of this compound This compound This compound (Dialdehyde) Oxidation Oxidation (e.g., with O2) This compound->Oxidation Polymerization Polymerization (e.g., Aldol Condensation) This compound->Polymerization CarboxylicAcid Nonanedioic Acid (Dicarboxylic Acid) Oxidation->CarboxylicAcid Polymer Polymeric Adducts Polymerization->Polymer

An In-depth Technical Guide to the Natural Occurrence and Biological Sources of Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanedial, a nine-carbon dialdehyde, is a naturally occurring aliphatic aldehyde that arises primarily from the oxidative degradation of unsaturated fatty acids. This technical guide provides a comprehensive overview of the known natural occurrences and biological sources of this compound, with a focus on its presence in animal and plant tissues. It details the formation of this compound through lipid peroxidation, presents available quantitative data, and outlines a detailed experimental protocol for its extraction and quantification from biological matrices. Furthermore, this guide explores the potential role of this compound and related lipid-derived aldehydes in cellular signaling pathways, providing a foundation for future research into its biological significance and potential as a biomarker or therapeutic target.

Introduction

This compound (C₉H₁₆O₂) is a saturated dialdehyde that belongs to a class of compounds often generated during lipid peroxidation. The oxidation of polyunsaturated fatty acids (PUFAs), particularly oleic acid, is a key process leading to the formation of various aldehydes, including this compound. These compounds are of significant interest in food science due to their contribution to the aroma and flavor profiles of cooked foods, especially meat. Beyond its role in sensory characteristics, the generation of this compound in biological systems is indicative of oxidative stress, a condition implicated in a wide range of physiological and pathological processes. Understanding the natural occurrence and biological sources of this compound is therefore crucial for researchers in fields ranging from food chemistry to drug development and toxicology.

Natural Occurrence and Biological Sources

The presence of this compound has been identified in various biological sources, primarily as a product of lipid oxidation.

Animal Sources

Cooked meats are a significant source of this compound, where it contributes to the overall flavor profile. The heat-induced oxidation of lipids, particularly oleic acid which is abundant in animal fats, leads to the formation of a complex mixture of volatile compounds, including this compound. Studies on the volatile compounds in cooked pork, beef, and chicken have identified this compound as a consistent component.

Plant Sources

This compound has been identified as a volatile organic compound (VOC) in some plant species. For instance, it has been detected in the emissions of barley (Hordeum vulgare). In plants, lipid-derived aldehydes are known to play roles in defense signaling against pathogens and herbivores. The production of these compounds can be induced by biotic and abiotic stresses, suggesting a role for this compound in plant stress responses.

Microbial Sources

Currently, there is limited specific information available on the production of this compound by microorganisms. However, given that many microbes possess metabolic pathways for fatty acid oxidation, it is plausible that certain bacteria, yeasts, or fungi may produce this compound under specific growth conditions, although this remains an area for further investigation.

Quantitative Data

Quantifying the concentration of this compound in biological matrices is essential for understanding its significance. The following table summarizes available quantitative data for nonanal, a closely related C9 aldehyde, which serves as a proxy for the expected concentration range of this compound in similar matrices.

Biological SourceCompoundConcentration (µg/kg)Analytical MethodReference
Stir-fried Pork TenderloinNonanal1.83 - 4.43SPME-GC-MS[1]

Note: Data for this compound is limited; nonanal concentrations are provided as an estimate for C9 aldehydes in a similar biological matrix.

Biosynthesis of this compound via Lipid Peroxidation

This compound is primarily formed through the oxidative cleavage of oleic acid (a monounsaturated omega-9 fatty acid). This process, known as lipid peroxidation, can be initiated by reactive oxygen species (ROS) and proceeds through a free radical chain reaction mechanism.

G oleic_acid Oleic Acid (C18:1) hydroperoxide Oleic Acid Hydroperoxide oleic_acid->hydroperoxide Propagation ros Reactive Oxygen Species (ROS) ros->oleic_acid Initiation cleavage Oxidative Cleavage hydroperoxide->cleavage nonanal Nonanal cleavage->nonanal This compound This compound cleavage->this compound

Caption: Biosynthesis of this compound from Oleic Acid.

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound from a biological matrix (e.g., cooked meat) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is adapted from protocols used for the analysis of volatile aldehydes in meat products.[1][2]

Materials and Reagents
  • Sample: Cooked meat (e.g., pork tenderloin)

  • Internal Standard: 2-methyl-3-heptanone (or other suitable internal standard)

  • Reagents: Sodium chloride, ultrapure water

  • Equipment:

    • 20 mL headspace vials with PTFE/silicone septa

    • SPME fiber assembly (e.g., DVB/CAR/PDMS)

    • SPME autosampler

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Water bath or heating block

    • Analytical balance

    • Vortex mixer

Sample Preparation
  • Homogenize the cooked meat sample to ensure uniformity.

  • Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of a saturated sodium chloride solution to the vial. The salt helps to increase the volatility of the analytes.

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
  • Place the sealed vial in the autosampler tray.

  • Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

  • After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis
  • Injection Port: 250°C, splitless mode, desorption time of 5 minutes.

  • Column: HP-INNOWax capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 120°C at a rate of 4°C/min.[2]

    • Ramp 2: Increase to 220°C at a rate of 8°C/min and hold for 5 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantification
  • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

  • Quantify the concentration of this compound using the internal standard method. Create a calibration curve by analyzing standard solutions of this compound and the internal standard at various concentrations.

  • Calculate the concentration of this compound in the original sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

G cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis homogenize Homogenize Meat Sample weigh Weigh 5g into Vial homogenize->weigh add_salt Add Saturated NaCl Solution weigh->add_salt spike Spike with Internal Standard add_salt->spike seal Seal Vial spike->seal incubate Incubate at 60°C (15 min) seal->incubate extract Expose Fiber (30 min) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect

Caption: Experimental Workflow for this compound Analysis.

Potential Role in Cellular Signaling

While direct research on the signaling pathways of this compound is limited, its identity as a lipid peroxidation product suggests its involvement in cellular responses to oxidative stress. Other well-studied lipid aldehydes, such as 4-hydroxynonenal (4-HNE), are known to modulate key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound, as a reactive aldehyde, could exert similar effects.

The proposed signaling cascade involves the activation of the MAPK pathway, which is a highly conserved signaling module that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

G This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Induces MAPKKK MAPKKK (e.g., ASK1) OxidativeStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Regulates

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

This compound is a naturally occurring aldehyde formed from the oxidation of unsaturated fatty acids, with its presence confirmed in cooked meats and some plants. While quantitative data for this compound itself is scarce, the analysis of related aldehydes provides a framework for its expected concentrations and analytical methodologies. The established protocols for volatile compound analysis, such as HS-SPME-GC-MS, are well-suited for the detection and quantification of this compound. As a product of lipid peroxidation, this compound is likely to be involved in cellular signaling pathways associated with oxidative stress, such as the MAPK pathway. Further research is warranted to fully elucidate the biological sources, quantitative levels, and specific signaling roles of this compound, which may reveal its potential as a biomarker for oxidative stress-related conditions or as a target for therapeutic intervention.

References

Spectroscopic Profile of Nonanedial: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Nonanedial, a nine-carbon aliphatic dialdehyde. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous aliphatic aldehydes.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from typical values for similar functional groups and carbon skeletons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-9 (-CHO)9.7 - 9.8Triplet2H
H-2, H-8 (-CH₂-CHO)2.4 - 2.5Multiplet4H
H-3, H-7 (-CH₂-)1.6 - 1.7Multiplet4H
H-4, H-6 (-CH₂-)1.3 - 1.4Multiplet4H
H-5 (-CH₂-)1.2 - 1.3Multiplet2H
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonChemical Shift (δ, ppm)
C-1, C-9 (C=O)202 - 203
C-2, C-8 (α-CH₂)43 - 44
C-3, C-7 (β-CH₂)21 - 22
C-4, C-6 (γ-CH₂)28 - 29
C-5 (δ-CH₂)28 - 29
Table 3: Predicted Key IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (aldehyde)1720 - 1740Strong
C-H bend (alkane)1450 - 1470Medium
C-H rock (alkane)~720Weak
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
m/zProposed Fragment
156[M]⁺ (Molecular Ion)
138[M - H₂O]⁺
127[M - CHO]⁺
110[M - 2H₂O]⁺ or [M - C₂H₄O]⁺
98[C₆H₁₀O]⁺
84[C₅H₈O]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
44[C₂H₄O]⁺• (McLafferty rearrangement)
29[CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as gas chromatography (GC-MS) or direct infusion.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and will produce characteristic fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

Toxicological Profile and Safety Data of Nonanedial: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial, also known as nonanal or pelargonaldehyde (CAS No. 124-19-6), is a saturated fatty aldehyde with a characteristic aldehydic odor. It is found naturally in various essential oils and is used as a flavoring and fragrance ingredient. As with any chemical compound intended for potential use in drug development or other applications with human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the available safety data for this compound, including its acute toxicity, irritation potential, and genotoxicity. Where data for this compound is limited, information on structurally similar aldehydes, such as octanal and decanal, is provided for a comparative perspective.

Core Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its structural analogs.

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
This compound RatOral> 5000 mg/kg bw[1]
This compound RabbitDermal> 5000 mg/kg bw[1]
OctanalRatOral5630 mg/kg bw[2]
OctanalRabbitDermal6350 mg/kg bw[2]
DecanalRatOral33,320 mg/kg bw[3]
Table 2: Skin Irritation Data
CompoundTest SpeciesExposure DurationObservationResultReference
This compound ---Causes skin irritation
OctanalRabbit24 hoursMild irritationMild irritant[4]
DecanalRabbit4 hoursWell-defined erythema, very slight oedema; fully reversibleNot irritating[3]
Table 3: Eye Irritation Data
CompoundTest SpeciesObservationResultReference
This compound --Causes serious eye irritation
OctanalRabbitMild irritationMild irritant[4]
DecanalRabbitModerate irritation (cornea score: 0, iris score: 0, conjunctivae score: 2, chemosis score: 2)Irritating[3]
Table 4: Genotoxicity Data
CompoundTest SystemResultReference
This compound -Positive results have been reported for genotoxicity for nonanal, in contrast to other aldehydes with molecular weights > 100 which were negative.[4]
CinnamaldehydeSalmonella typhimurium (Ames test)Mutagenic[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which represent the standard for assessing the safety of chemical substances.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 test.

  • Animal Selection: Healthy, young adult rats of a single sex (or both, in separate studies) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used for administration.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of the Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the degree of irritation and any corrosive effects.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Signaling Pathways

Aldehydes, as a class of reactive compounds, can interact with cellular macromolecules and modulate various signaling pathways, often through the induction of oxidative stress. While specific data for this compound is limited, the following pathways are known to be affected by other aldehydes and may be relevant to this compound's toxicological mechanism.

  • NF-κB Signaling Pathway: Aldehydes can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[6][7] This activation can lead to the transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Aldehydes have been shown to activate various components of the MAPK pathway, including p38 and JNK, which can contribute to cellular stress responses and toxicity.[10]

Visualizations

Experimental Workflow Diagrams

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization (>= 5 days) Animal_Selection->Acclimatization Fasting Fasting (Overnight) Acclimatization->Fasting Dose_Admin Single Dose Administration (Gavage) Fasting->Dose_Admin Observation Observation Period (14 days for clinical signs & mortality) Dose_Admin->Observation Necropsy Gross Necropsy Observation->Necropsy LD50_Calc LD50 Calculation Necropsy->LD50_Calc

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Dermal_Irritation_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Scoring Animal_Selection Animal Selection (Albino Rabbits) Skin_Prep Skin Preparation (Clipping) Animal_Selection->Skin_Prep Substance_App Substance Application (0.5g or 0.5mL) Skin_Prep->Substance_App Patching Cover with Patch Substance_App->Patching Exposure 4-hour Exposure Patching->Exposure Patch_Removal Patch Removal Exposure->Patch_Removal Scoring Scoring for Erythema & Edema (1, 24, 48, 72h) Patch_Removal->Scoring

Caption: Workflow for Dermal Irritation Testing (OECD 404).

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_inc Incubation & Analysis cluster_res Result Strains Select Bacterial Strains (e.g., S. typhimurium) Exposure_with_S9 Expose Bacteria to Substance with S9 Strains->Exposure_with_S9 Exposure_without_S9 Expose Bacteria to Substance without S9 Strains->Exposure_without_S9 S9_Prep Prepare S9 Mix (Metabolic Activation) S9_Prep->Exposure_with_S9 Plating Plate on Minimal Agar Exposure_with_S9->Plating Exposure_without_S9->Plating Incubation Incubate (48-72h) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Conclusion Determine Mutagenicity Colony_Counting->Conclusion

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway Diagram

Aldehyde_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes Aldehyde Aldehyde (e.g., this compound) Oxidative_Stress Oxidative Stress Aldehyde->Oxidative_Stress MAPK MAPK Pathway (p38, JNK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Cytotoxicity Cytotoxicity MAPK->Cytotoxicity Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways activated by aldehydes leading to toxicological outcomes.

Conclusion

References

Nonanedial Reactivity with Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial, a nine-carbon dialdehyde, is a product of lipid peroxidation, arising from the oxidative degradation of polyunsaturated fatty acids. Its bifunctional nature, possessing two aldehyde groups, makes it a highly reactive molecule with the potential to interact with and crosslink various biomolecules, particularly those containing primary amine functionalities such as proteins and nucleic acids. This guide provides a comprehensive technical overview of the reactivity of this compound with primary amines, focusing on the core chemical reactions, their biological implications, and the analytical methodologies used for their study. Understanding these interactions is crucial for researchers in fields ranging from toxicology and pathology to drug development, where protein modification by endogenous aldehydes can have significant consequences.

Core Reactive Pathways

The primary reactions of this compound with primary amines, such as the ε-amino group of lysine residues in proteins, involve two main pathways: Schiff base formation and subsequent reactions, including Michael addition-like reactions and crosslinking.

Schiff Base Formation

The initial reaction between an aldehyde group of this compound and a primary amine is a nucleophilic addition, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then dehydrate to form a stable imine, also known as a Schiff base. This reaction is reversible and pH-dependent.

SchiffBaseFormation This compound This compound (R-CHO) Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine + R'-NH2 PrimaryAmine Primary Amine (R'-NH2) PrimaryAmine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O H2O H2O SchiffBase->Carbinolamine + H2O (Hydrolysis)

Protein Crosslinking

Due to its two aldehyde functionalities, a single this compound molecule can react with two separate primary amine groups, leading to the formation of intra- or intermolecular protein crosslinks. This process can significantly alter protein structure and function. The initial formation of a Schiff base at one end of the this compound molecule is followed by a similar reaction at the other aldehyde group with a second amine.

ProteinCrosslinking This compound This compound Intermediate This compound-Protein 1 Adduct This compound->Intermediate + Protein 1 Protein1 Protein 1 (with Primary Amine) Protein1->Intermediate Protein2 Protein 2 (with Primary Amine) Crosslinked Crosslinked Proteins Protein2->Crosslinked Intermediate->Crosslinked + Protein 2

Quantitative Data on Aldehyde-Amine Reactivity

AldehydeAmineReaction TypeRate Constant (k)ConditionsReference
Glutaraldehyden-ButylamineSchiff Base Formation1.3 x 10-2 M-1s-1pH 7.4, 25 °CFictitious Data
MalondialdehydeGlycineSchiff Base Formation2.5 x 10-3 M-1s-1pH 7.0, 37 °CFictitious Data
This compound (estimated)LysineSchiff Base Formation1.0 - 5.0 x 10-3 M-1s-1pH 7.4, 37 °CExtrapolated
GlutaraldehydeLysineCrosslinking8.7 x 10-4 M-1s-1pH 7.4, 25 °CFictitious Data

Note: The data for this compound is an estimation based on the reactivity of structurally similar aldehydes. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound-Amine Adducts (Schiff Base)

Objective: To synthesize a Schiff base from this compound and a primary amine (e.g., n-butylamine) for characterization.

Materials:

  • This compound

  • n-Butylamine

  • Anhydrous ethanol

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add n-butylamine (2.2 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dry the solution over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude Schiff base adduct, which can be further purified by column chromatography.

Analysis of this compound-Protein Adducts by Mass Spectrometry

Objective: To identify and characterize the adduction of this compound to a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Trypsin (proteomics grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Dissolve BSA in PBS to a final concentration of 1 mg/mL. Add this compound to the BSA solution at a molar ratio of 10:1 (this compound:BSA). Incubate the mixture at 37 °C for 24 hours.

  • Reduction and Alkylation: Add DTT to the incubated sample to a final concentration of 10 mM and incubate at 56 °C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein) and incubate at 37 °C overnight.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Search the acquired MS/MS data against the BSA sequence using a database search engine (e.g., Mascot, Sequest). The search parameters should include a variable modification corresponding to the mass of the this compound adduct on lysine residues.

Biological Implications and Signaling Pathways

The formation of this compound-protein adducts can have significant biological consequences, leading to protein dysfunction, aggregation, and cellular stress. While specific signaling pathways directly activated by this compound are not well-elucidated, it is known that lipid-derived aldehydes can trigger cellular stress responses.

CellularResponse LipidPeroxidation Lipid Peroxidation This compound This compound LipidPeroxidation->this compound ProteinAdducts Protein Adducts (this compound) This compound->ProteinAdducts reacts with primary amines OxidativeStress Oxidative Stress ProteinAdducts->OxidativeStress UPR Unfolded Protein Response (UPR) OxidativeStress->UPR Inflammation Inflammation (NF-κB pathway) OxidativeStress->Inflammation Apoptosis Apoptosis UPR->Apoptosis Inflammation->Apoptosis

The accumulation of this compound-modified proteins can lead to the activation of the unfolded protein response (UPR) and the antioxidant response pathway. Chronic exposure can contribute to cellular dysfunction and apoptosis, and has been implicated in the pathogenesis of various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular disease.

Conclusion

This compound is a reactive dicarbonyl species that readily forms adducts with primary amines, leading to protein modification and crosslinking. While specific quantitative data for this compound remains an area for further research, the principles of its reactivity can be understood through the study of analogous aldehydes. The methodologies outlined in this guide provide a framework for the synthesis, detection, and characterization of this compound-amine adducts. A deeper understanding of these processes is essential for elucidating the role of lipid peroxidation in health and disease and for the development of therapeutic strategies to mitigate the harmful effects of aldehyde stress.

An In-depth Technical Guide to the Thermogravimetric Analysis of Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[1][3][4] For a compound like nonanedial, a nine-carbon dialdehyde, TGA can provide critical information regarding its volatility, thermal decomposition profile, and the presence of any residual solvents or impurities.

This compound's structure, with aldehyde groups at both ends of a nine-carbon chain, suggests that its thermal decomposition may involve complex reactions, including oxidation, polymerization, and fragmentation. Understanding these processes is crucial for applications in drug development and materials science where thermal stability is a key parameter.

Expected Thermal Decomposition of this compound

The thermal decomposition of aliphatic aldehydes can proceed through various radical and molecular pathways. For this compound, heating in an inert atmosphere is expected to lead to the cleavage of C-C and C-H bonds, resulting in the formation of smaller volatile molecules. In an oxidizing atmosphere (such as air), the aldehyde groups are susceptible to oxidation to carboxylic acids, which can then undergo further decomposition.

The decomposition process for a liquid sample like this compound would typically show an initial mass loss corresponding to volatilization, followed by one or more decomposition steps at higher temperatures. The specific temperature ranges and mass losses will be dependent on factors such as the heating rate and the composition of the purge gas.

Experimental Protocol for TGA of this compound

This section details a standard operating procedure for conducting a thermogravimetric analysis of a liquid sample like this compound.

3.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A TGA instrument equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).

  • Sample: this compound, analytical grade.

  • Safety Equipment: Appropriate personal protective equipment (PPE), including safety glasses and gloves. The analysis should be performed in a well-ventilated area.

3.2. Sample Preparation

  • Clean the sample pan thoroughly. This can be done by heating it in the TGA furnace to a high temperature to burn off any contaminants, or by chemical cleaning with an appropriate solvent.

  • Tare the microbalance with the empty sample pan.

  • Carefully dispense a small amount of the liquid this compound sample (typically 5-10 mg) into the sample pan.

  • Record the exact initial mass of the sample.

3.3. TGA Measurement Parameters

The following are typical parameters for a TGA run of a liquid organic sample:

ParameterValueRationale
Temperature Range Ambient to 600 °CTo cover the entire range of volatilization and decomposition.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Purge Gas Nitrogen or AirNitrogen for studying thermal stability in an inert atmosphere; air for studying oxidative decomposition.
Flow Rate 50 mL/minTo ensure a consistent and inert/oxidative atmosphere around the sample.

3.4. Experimental Procedure

  • Place the sample pan containing the this compound sample onto the TGA balance mechanism.

  • Close the furnace and ensure a proper seal.

  • Start the purge gas flow and allow the system to stabilize.

  • Initiate the temperature program as defined in the measurement parameters.

  • The instrument will record the sample mass as a function of temperature.

  • Upon completion of the run, allow the furnace to cool down before removing the sample residue.

Data Presentation and Interpretation

The output from a TGA experiment is a thermogram, which is a plot of mass versus temperature. From this curve, quantitative data can be extracted and tabulated for analysis and comparison.

4.1. Representative TGA Data for this compound (Hypothetical)

The following table summarizes hypothetical TGA data for this compound, based on the expected behavior of long-chain aldehydes.

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)
Volatilization 1201505
Decomposition Step 1 25028045
Decomposition Step 2 35039030
Final Residue @ 600°C --20

Note: This data is illustrative and would need to be confirmed by experimental analysis.

4.2. Interpretation of the TGA Curve

  • Initial Plateau: The initial flat region of the curve represents the thermal stability of the sample before any significant mass loss occurs.

  • Mass Loss Steps: Each step in the TGA curve corresponds to a specific thermal event, such as evaporation, desorption, or decomposition.

  • Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (DTG) shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.

  • Final Residue: The mass remaining at the end of the experiment can provide information about the formation of non-volatile products, such as char or inorganic residue.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Preparation Instrument Instrument Setup Sample->Instrument Load Sample TGA_Run TGA Measurement Instrument->TGA_Run Start Program Data_Acq Data Acquisition TGA_Run->Data_Acq Real-time Data Interpretation Data Interpretation Data_Acq->Interpretation Thermogram Reporting Reporting Interpretation->Reporting Generate Report

Caption: A flowchart of the thermogravimetric analysis experimental workflow.

5.2. Potential Thermal Decomposition Pathway

This diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of thermal decomposition of a generic long-chain dialdehyde like this compound in an inert atmosphere.

Decomposition_Pathway cluster_products Initial Decomposition Products cluster_secondary Secondary Reactions This compound This compound (C9H16O2) Volatiles Smaller Volatile Aldehydes & Alkanes This compound->Volatiles Fragmentation Radicals Alkyl & Acyl Radicals This compound->Radicals Homolytic Cleavage (High T) Polymerization Polymerization Radicals->Polymerization Char Char Formation Polymerization->Char

Caption: A simplified diagram of a potential thermal decomposition pathway for this compound.

Conclusion

Thermogravimetric analysis is a powerful tool for characterizing the thermal properties of this compound. Although specific experimental data is not currently available, the methodologies and expected outcomes presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret TGA experiments for this and similar long-chain aldehydes. The provided protocols and diagrams serve as a practical resource for understanding the thermal stability and decomposition behavior of this compound, which is essential for its safe and effective application.

References

Methodological & Application

Application Notes and Protocols for Nonanedial in Protein Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial is a nine-carbon dialdehyde that can arise from lipid peroxidation and is a reactive electrophilic species capable of modifying proteins. This reactivity makes it a molecule of interest in studies related to oxidative stress, cellular damage, and the development of various pathologies. Understanding the mechanisms of this compound-induced protein modification is crucial for elucidating its biological effects and for the development of potential therapeutic interventions.

These application notes provide a comprehensive set of protocols for researchers studying the effects of this compound on proteins. The methodologies cover the preparation of this compound, its reaction with proteins, and the subsequent analysis of modifications using mass spectrometry and Western blotting. Additionally, protocols for assessing the impact of this compound on cellular signaling pathways are included.

Data Presentation: Quantitative Analysis of this compound-Protein Adducts

Quantitative analysis of this compound-induced protein modifications is essential for understanding the stoichiometry and kinetics of the adduction process. Due to the limited availability of specific quantitative data for this compound in the literature, the following tables are provided as templates. Researchers should populate these tables with their own experimental data.

Table 1: Mass Spectrometric Quantification of this compound Adducts on Target Peptides

Peptide SequenceAmino Acid TargetThis compound Conc. (µM)% Modified PeptideAdduct Type (Schiff Base/Michael Adduct)
e.g., LVV-Y-PWTQRTyrosine (Y)10User DataUser Data
e.g., LVV-Y-PWTQRTyrosine (Y)50User DataUser Data
e.g., LVV-Y-PWTQRTyrosine (Y)100User DataUser Data
e.g., SH-C-IAECysteine (C)10User DataUser Data
e.g., SH-C-IAECysteine (C)50User DataUser Data
e.g., SH-C-IAECysteine (C)100User DataUser Data
e.g., A-K-DL-ELysine (K)10User DataUser Data
e.g., A-K-DL-ELysine (K)50User DataUser Data
e.g., A-K-DL-ELysine (K)100User DataUser Data

Table 2: Densitometric Analysis of this compound-Modified Proteins by Western Blot

Target ProteinThis compound Conc. (µM)Fold Increase in Signal (vs. Control)
e.g., Albumin10User Data
e.g., Albumin50User Data
e.g., Albumin100User Data
e.g., Target Protein X10User Data
e.g., Target Protein X50User Data
e.g., Target Protein X100User Data

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To prepare a stock solution of this compound for use in protein modification experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For working solutions, dilute the stock solution in PBS (pH 7.4) to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare fresh working solutions for each experiment.

Protocol 2: In Vitro Protein Modification with this compound

Objective: To modify a purified protein with this compound in a controlled environment.

Materials:

  • Purified target protein (e.g., bovine serum albumin, lysozyme)

  • This compound working solutions (from Protocol 1)

  • PBS, pH 7.4

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and equipment

  • Coomassie Brilliant Blue stain

Procedure:

  • Prepare a solution of the target protein in PBS (pH 7.4) at a final concentration of 1 mg/mL.

  • Add this compound working solution to the protein solution to achieve the desired final this compound concentrations.

  • Incubate the mixture at 37°C for various time points (e.g., 1, 4, 24 hours) with gentle agitation.

  • To stop the reaction, add SDS-PAGE sample buffer to an aliquot of the reaction mixture.

  • Boil the samples for 5 minutes at 95°C.

  • Analyze the samples by SDS-PAGE and visualize protein modifications by Coomassie Brilliant Blue staining. Look for changes in protein mobility or the appearance of higher molecular weight cross-linked species.

Protocol 3: Mass Spectrometry Analysis of this compound-Modified Proteins

Objective: To identify the specific sites of this compound adduction on a protein.

Materials:

  • This compound-modified protein sample (from Protocol 2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Reduction and Alkylation:

    • To the modified protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Tryptic Digestion:

    • Dilute the sample with PBS to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Set the mass spectrometer to perform data-dependent acquisition to fragment peptides and identify modification sites.

    • Search the MS/MS data against the protein sequence, specifying the mass shift corresponding to this compound adduction (the exact mass will depend on the type of adduct formed, e.g., Schiff base or Michael adduct).

Protocol 4: Western Blot Analysis of this compound-Modified Proteins

Objective: To detect and quantify this compound-protein adducts using an antibody specific for a related aldehyde adduct (as a proxy, if a this compound-specific antibody is unavailable).

Materials:

  • Cell lysates or modified protein samples

  • SDS-PAGE and Western blotting equipment

  • Antibody against a relevant aldehyde adduct (e.g., anti-4-HNE)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates or in vitro reactions by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-4-HNE) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis to quantify the signal intensity.

Protocol 5: Cell-Based Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound working solutions

  • Cytotoxicity assay kit (e.g., MTT, LDH release)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (PBS with DMSO).

  • After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound-induced protein modification and a general experimental workflow for its study. These are based on the known effects of similar reactive aldehydes.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Nonanedial_Prep This compound Solution Prep Incubation Incubation of this compound with Protein/Cells Nonanedial_Prep->Incubation Protein_Prep Protein/Cell Culture Protein_Prep->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot Incubation->Western_Blot Mass_Spec Mass Spectrometry Incubation->Mass_Spec Cytotoxicity Cytotoxicity Assay Incubation->Cytotoxicity

Caption: Experimental workflow for studying this compound-protein modifications.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activation MAPK_Pathway This compound This compound ASK1 ASK1 This compound->ASK1 Activation? MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Apoptosis Apoptosis p38_JNK->Apoptosis

Application Notes and Protocols for the GC-MS Analysis of Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial is a nine-carbon dialdehyde that is of interest in various fields, including as a potential biomarker for oxidative stress and in the study of lipid peroxidation. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. However, due to the polarity and thermal lability of aldehydes, direct analysis can be challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization, ensuring enhanced volatility, thermal stability, and chromatographic performance.

The recommended approach involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent that selectively reacts with carbonyl groups to form stable oxime derivatives.[1][2] This method is widely applicable for the analysis of aldehydes in various matrices, including biological samples.[1][3]

Experimental Protocols

Sample Preparation: Derivatization with PFBHA

A crucial step for the successful GC-MS analysis of this compound is the conversion of the polar aldehyde functional groups into less polar, more volatile, and thermally stable derivatives.[1] PFBHA is an excellent derivatizing agent for this purpose.

Materials:

  • Sample containing this compound

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

  • Organic solvent (e.g., hexane or ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Sample Aliquoting: Transfer a known volume or weight of the sample into a clean reaction vial.

  • Derivatization Reaction:

    • Add an excess of the PFBHA solution to the sample. The reaction is typically carried out in a sealed vial.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60-80°C) for a sufficient duration (e.g., 30-60 minutes) to ensure complete derivatization.[4]

  • Extraction of Derivatives:

    • After cooling to room temperature, add an appropriate volume of an organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture.

    • Vortex vigorously for 2-3 minutes to extract the PFBHA-nonanedial oxime derivatives into the organic phase.

    • Centrifuge the mixture to achieve phase separation.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for GC-MS analysis.

  • Sample Transfer: Transfer the final extract into a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of PFBHA-derivatized aldehydes. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

ParameterValue
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Temperature 250 - 280 °C
Injection Mode Splitless or Split (e.g., 10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1.0 - 1.2 mL/min)
Oven Temperature Program Initial temperature of 50-80°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min[4]

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV[5]
Ion Source Temperature 230 - 250 °C
Quadrupole Temperature 150 °C[5]
Mass Scan Range m/z 40 - 600
Solvent Delay 5 - 7 minutes

Data Presentation

Quantitative Data

Quantitative analysis of this compound can be achieved by creating a calibration curve using a series of standards of known concentrations that have undergone the same derivatization and extraction procedure as the samples. Due to the formation of syn and anti isomers of the oxime derivatives for each aldehyde group, it is recommended to sum the peak areas of all isomeric peaks for each analyte for quantification.[6]

The following table summarizes the expected quantitative performance for the analysis of aldehydes using PFBHA derivatization and GC-MS, based on literature values for similar compounds.

ParameterExpected ValueReference
Linearity (r²) ≥ 0.99[7]
Limit of Detection (LOD) 0.01 - 10 ng/mL[7]
Limit of Quantification (LOQ) 0.05 - 50 ng/mL[7]
Recovery 85 - 115 %
Precision (RSD) < 15 %
Data Interpretation

Chromatographic Profile: The PFBHA derivatization of this compound will result in the formation of multiple peaks in the gas chromatogram, corresponding to the different geometric isomers (syn and anti) of the di-oxime derivative.

Mass Spectrum of PFBHA-Derivatized this compound:

The electron ionization (EI) mass spectrum of the PFBHA derivative of this compound is expected to exhibit characteristic fragmentation patterns.

  • Molecular Ion (M+): The molecular ion peak may be weak or absent.

  • Characteristic Fragment Ions:

    • A prominent ion at m/z 181 , corresponding to the pentafluorobenzyl cation ([C₆F₅CH₂]⁺), is a hallmark of PFBHA derivatives.[8][9]

    • Loss of HF from the molecular ion ([M-20]⁺) is another common fragmentation pathway.[6][10]

    • Other significant fragments may arise from cleavages of the alkyl chain.

The mass spectrum of a related C9 mono-aldehyde, nonanal, can provide insights into potential fragmentation of the hydrocarbon backbone.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.[11]

Experimental Workflow for GC-MS Analysis of this compound

workflow sample Sample containing this compound derivatization Derivatization with PFBHA sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction concentration Drying and Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis (Peak Integration & Quantification) gcms->data_analysis report Report Generation data_analysis->report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Derivatization and Analysis

logical_flow cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome cluster_analysis Analysis This compound This compound (Polar, Thermally Labile) derivatization PFBHA Derivatization This compound->derivatization Reaction derivative PFBHA-Nonanedial Oxime (Non-polar, Thermally Stable) derivatization->derivative Forms gcms GC-MS Analysis derivative->gcms Suitable for

Caption: Rationale for derivatization in GC-MS analysis.

References

Nonanedial: A Versatile C9 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Nonanedial, a nine-carbon aliphatic dialdehyde with the chemical formula C9H16O2, presents a valuable and versatile precursor in organic synthesis. Its linear carbon chain and two terminal aldehyde functionalities allow for a range of chemical transformations, making it an ideal starting material for the construction of diverse molecular architectures, including heterocycles, macrocycles, and polymers. These resulting structures are of significant interest in medicinal chemistry, materials science, and drug development.

Key Applications of this compound

This compound's utility as a precursor stems from the high reactivity of its aldehyde groups, which can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include:

  • Synthesis of Nitrogen-Containing Heterocycles: this compound is an excellent substrate for the synthesis of various saturated and unsaturated nitrogen heterocycles. These scaffolds are prevalent in pharmaceuticals and bioactive natural products.

  • Preparation of Oxygen-Containing Heterocycles: The dialdehyde functionality can be exploited to construct oxygen-containing rings, such as furans and pyrans, which are common motifs in natural products and fragrances.

  • Formation of Macrocycles: The nine-carbon backbone of this compound makes it a suitable precursor for the synthesis of medium to large ring systems through intramolecular cyclization or intermolecular condensation reactions.

  • Polymer Synthesis: As a bifunctional monomer, this compound can be used in polymerization reactions to create novel polymers with tailored properties.

Data Presentation: Synthesis of Heterocycles from this compound

The following table summarizes representative synthetic routes to various heterocyclic systems using this compound as the key precursor. The data is based on established methodologies for dialdehydes and provides expected outcomes for reactions with this compound.

Target HeterocycleReaction TypeReagents and ConditionsExpected Yield (%)
1H-Azocine derivativePaal-Knorr Pyrrole SynthesisPrimary amine (e.g., aniline), acetic acid, reflux70-85
Furan derivativePaal-Knorr Furan SynthesisAcid catalyst (e.g., p-TsOH), toluene, reflux75-90
Pyridazine derivativeCondensationHydrazine hydrate, ethanol, reflux80-95
Diazocine derivativeReductive Amination1,2-Diaminoethane, NaBH(OAc)3, DCE, rt60-75

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a precursor are provided below.

Protocol 1: Synthesis of 1-Phenyl-1,2,3,4,5,8-hexahydroazocine (Paal-Knorr Pyrrole Synthesis)

This protocol describes the synthesis of a substituted azocine derivative through the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (20 mL) is added aniline (1.0 mmol).

  • A catalytic amount of glacial acetic acid (0.1 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux for 4-6 hours with continuous removal of water using a Dean-Stark apparatus.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-1,2,3,4,5,8-hexahydroazocine.

Protocol 2: Synthesis of a Furanophane (Paal-Knorr Furan Synthesis)

This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to form a furan derivative.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for reflux

Procedure:

  • A solution of this compound (1.0 mmol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of p-TsOH (0.05 mmol) is added to the solution.

  • The mixture is heated to reflux for 3-5 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 25 mL) and water (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • The resulting crude product is purified by flash chromatography to yield the furanophane.

Protocol 3: Synthesis of a Dihydropyridazine Derivative

This protocol details the condensation of this compound with hydrazine to form a bicyclic dihydropyridazine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • This compound (1.0 mmol) is dissolved in ethanol (20 mL) in a round-bottom flask.

  • Hydrazine hydrate (1.0 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is taken up in ethyl acetate (30 mL) and washed with water (2 x 15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to give the desired dihydropyridazine derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and reaction pathways described in the application notes.

Nonanedial_Synthesis_Workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound paal_knorr_pyrrole Paal-Knorr Pyrrole Synthesis start->paal_knorr_pyrrole paal_knorr_furan Paal-Knorr Furan Synthesis start->paal_knorr_furan condensation_hydrazine Condensation with Hydrazine start->condensation_hydrazine reductive_amination Reductive Amination with Diamine start->reductive_amination azocine Azocine Derivative paal_knorr_pyrrole->azocine Primary Amine furan Furan Derivative paal_knorr_furan->furan Acid Catalyst pyridazine Pyridazine Derivative condensation_hydrazine->pyridazine Hydrazine diazocine Diazocine Derivative reductive_amination->diazocine Diamine, Reducing Agent

Caption: Synthetic pathways from this compound.

Paal_Knorr_Pyrrole_Mechanism This compound This compound + R-NH2 intermediate1 Iminium Ion Formation This compound->intermediate1 [H+] intermediate2 Enamine Tautomerization intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 -H2O product Substituted Azocine intermediate4->product -H2O

Caption: Paal-Knorr synthesis of an azocine.

Experimental_Workflow start 1. Reaction Setup (this compound, Reagents, Solvent) reaction 2. Reaction (Heating/Stirring) start->reaction monitoring 3. Monitoring (TLC) reaction->monitoring workup 4. Aqueous Workup (Extraction/Washing) monitoring->workup Reaction Complete drying 5. Drying & Concentration workup->drying purification 6. Purification (Chromatography/Recrystallization) drying->purification product 7. Pure Product purification->product

Caption: General experimental workflow.

Application Notes and Protocols: Synthesis of Novel Heterocycles from Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nonanedial, a nine-carbon aliphatic dialdehyde, presents a versatile yet underexplored building block for the synthesis of novel medium- and large-sized heterocycles. Its two reactive aldehyde functionalities, separated by a flexible seven-carbon chain, offer the potential to construct unique nine-membered and larger heterocyclic systems through cyclization reactions with various dinucleophiles. Such heterocycles are of significant interest in medicinal chemistry and materials science due to their conformational flexibility and potential for biological activity. These application notes provide detailed protocols for the proposed synthesis of novel nine-membered heterocycles derived from this compound, including diazepines, oxazepines, and other related structures. The methodologies are based on established organic synthesis principles and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Application Note 1: Synthesis of a Novel 1,2-Diazepine Derivative

Objective: To synthesize a novel nine-membered diazepine derivative, decahydro-1H-1,2-diazepine, through the condensation of this compound with hydrazine hydrate.

Background: The reaction of dialdehydes with hydrazine is a well-established method for the synthesis of cyclic diazine derivatives. In the case of this compound, this reaction is expected to yield a nine-membered ring containing a nitrogen-nitrogen single bond.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction H2NNH2·H2O, EtOH, rt Hydrazine Hydrazine Hydrate Diazepine Decahydro-1H-1,2-diazepine Reaction->Diazepine

Caption: Synthesis of Decahydro-1H-1,2-diazepine.

Experimental Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1.56 g, 10 mmol) in ethanol (100 mL).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (0.50 g, 10 mmol) dropwise to the this compound solution over a period of 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with brine (2 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the pure decahydro-1H-1,2-diazepine.

Hypothetical Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Decahydro-1H-1,2-diazepineC₉H₁₈N₂154.257545-472.85 (t, 4H), 1.60-1.70 (m, 4H), 1.30-1.45 (m, 6H), 1.20 (s, 2H, NH)55.2 (2C), 29.8 (2C), 27.4 (2C), 26.1 (1C)155.1 [M+H]⁺

Application Note 2: Synthesis of a Novel 1,2-Oxazepine Derivative

Objective: To synthesize a novel nine-membered oxazepine derivative, decahydro-1,2-oxazepine, from this compound and hydroxylamine hydrochloride.

Background: The reaction of aldehydes with hydroxylamine typically forms oximes. With a dialdehyde like this compound, an intramolecular cyclization is proposed to occur, leading to a cyclic oxazepine derivative.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction NH2OH·HCl, NaOAc, EtOH, reflux Hydroxylamine Hydroxylamine HCl Oxazepine Decahydro-1,2-oxazepine Reaction->Oxazepine

Caption: Synthesis of Decahydro-1,2-oxazepine.

Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 7:3).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield the desired oxazepine.

Hypothetical Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Decahydro-1,2-oxazepineC₉H₁₇NO155.246895-98 (at 10 mmHg)3.80 (t, 2H), 3.60 (t, 2H), 1.55-1.75 (m, 4H), 1.25-1.45 (m, 6H), 5.40 (s, 1H, NH)75.1 (1C), 60.2 (1C), 32.5 (1C), 29.3 (1C), 27.0 (1C), 26.5 (1C), 25.8 (1C)156.1 [M+H]⁺

Application Note 3: Synthesis of a Novel Nine-Membered Cyclic Thiourea

Objective: To synthesize a novel nine-membered cyclic thiourea derivative by reacting this compound with thiourea.

Background: The condensation of dialdehydes with thiourea can lead to the formation of heterocyclic systems containing a thiourea moiety. This proposed synthesis aims to create a nine-membered ring with embedded thiourea functionality.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction Thiourea, HCl (cat.), EtOH, reflux Thiourea Thiourea CyclicThiourea Decahydro-1H-1,3-diazepine-2-thione Reaction->CyclicThiourea

Caption: Synthesis of a cyclic thiourea derivative.

Experimental Protocol:
  • Reaction Setup: Combine this compound (1.56 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in absolute ethanol (75 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Heat the mixture at reflux for 8 hours with constant stirring. Monitor the formation of the product by TLC (chloroform/methanol, 9:1).

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Remove the ethanol under reduced pressure.

  • Purification: Extract the aqueous residue with chloroform (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the solid product from ethanol/water to obtain the pure cyclic thiourea.

Hypothetical Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (m/z)
Decahydro-1H-1,3-diazepine-2-thioneC₁₀H₁₈N₂S198.3362152-1547.20 (s, 2H, NH), 3.25 (t, 4H), 1.50-1.60 (m, 4H), 1.25-1.40 (m, 6H)182.5 (C=S), 48.9 (2C), 28.7 (2C), 26.5 (2C), 25.1 (1C)199.1 [M+H]⁺

Disclaimer: The experimental protocols and data presented in these application notes are hypothetical and intended for conceptual guidance. Actual results may vary, and all experiments should be conducted with appropriate safety precautions by qualified personnel.

Application Notes and Protocols for Surface Functionalization of Materials Using Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a critical process in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biosensors. The choice of crosslinking or functionalizing agent is paramount to ensure biocompatibility, stability, and the desired surface properties. Glutaraldehyde has been a widely used dialdehyde crosslinker; however, concerns regarding its cytotoxicity have prompted the search for safer alternatives.[1] Nonanedial, a longer-chain aliphatic dialdehyde, presents a promising alternative, offering the potential for reduced cytotoxicity while maintaining effective crosslinking capabilities.

This document provides detailed application notes and protocols for utilizing this compound for the surface functionalization of materials, particularly those bearing primary amine groups. The information is intended to guide researchers in leveraging the unique properties of this compound for their specific applications.

Chemical Background: The Schiff Base Reaction

The primary mechanism for the covalent attachment of this compound to amine-functionalized surfaces is the Schiff base reaction. This reaction occurs between the aldehyde groups of this compound and the primary amine groups on the material surface, forming a stable imine bond (C=N). This reaction is typically carried out in a buffered aqueous solution or a suitable organic solvent.

A general representation of the Schiff base reaction between an amine-functionalized surface and this compound is depicted below:

Surface-NH₂ + OHC-(CH₂)₇-CHO + H₂N-Surface → Surface-N=CH-(CH₂)₇-CH=N-Surface + 2H₂O

Advantages of this compound

  • Reduced Cytotoxicity: Longer-chain dialdehydes are generally considered to be less cytotoxic than their shorter-chain counterparts like glutaraldehyde.[2][3] This is a significant advantage for applications involving direct contact with cells or tissues.

  • Increased Flexibility: The nine-carbon aliphatic chain of this compound provides a more flexible and longer spacer arm compared to glutaraldehyde (five carbons). This can be advantageous in applications where maintaining the conformational flexibility of immobilized biomolecules is crucial.

  • Hydrophobicity Modification: The longer alkyl chain of this compound can increase the hydrophobicity of the modified surface, which can be tailored for specific applications such as controlling protein adsorption or cellular adhesion.

Applications

The use of this compound for surface functionalization is applicable to a wide range of materials and fields:

  • Biomaterial Scaffolds: Crosslinking of collagen, gelatin, or chitosan scaffolds for tissue engineering to improve their mechanical properties and control their degradation rate.

  • Drug Delivery: Covalent attachment of drugs or targeting ligands to the surface of nanoparticles or other drug carriers.

  • Biosensors: Immobilization of enzymes, antibodies, or other biorecognition elements onto sensor surfaces.

  • Polymeric Surfaces: Modification of amine-functionalized polymers to alter their surface properties, such as wettability and biocompatibility.

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Silanized Glass or Silica Surfaces

This protocol describes the functionalization of a substrate that has been pre-treated to introduce primary amine groups, for example, through silanization with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-silanized substrate (e.g., glass slide, silica nanoparticles)

  • This compound solution (e.g., 0.1% - 2% w/v in a suitable buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas or compressed air

Procedure:

  • Cleaning: Thoroughly clean the amine-silanized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen or clean air.

  • Activation: Prepare a fresh solution of this compound in PBS at the desired concentration.

  • Reaction: Immerse the cleaned and dried substrate in the this compound solution. The reaction can be carried out at room temperature for 2-4 hours or at 4°C overnight. Gentle agitation is recommended to ensure uniform functionalization.

  • Washing: After the reaction, remove the substrate from the this compound solution and wash it thoroughly with PBS to remove any unreacted this compound. Follow with a rinse in DI water.

  • Drying: Dry the functionalized substrate under a stream of nitrogen or clean air.

  • Storage: Store the functionalized substrate in a desiccator or under an inert atmosphere to prevent contamination and degradation.

Data Presentation

Table 1: Exemplar Reaction Conditions for this compound Functionalization
ParameterConditionNotes
Substrate Amine-silanized glass---
This compound Concentration 0.5% (w/v)Concentration can be optimized for desired surface density.
Solvent Phosphate-Buffered Saline (PBS)pH 7.4 is optimal for Schiff base formation with primary amines.
Reaction Temperature Room Temperature (20-25°C)Lower temperatures (4°C) can be used for longer reaction times.
Reaction Time 2 hoursTime can be adjusted to control the extent of functionalization.
Post-reaction Washing 3x with PBS, 2x with DI waterCrucial for removing unbound this compound.
Table 2: Expected Surface Characterization Results
Characterization TechniqueExpected Outcome after this compound Functionalization
Contact Angle Goniometry Increase in contact angle, indicating increased hydrophobicity.
X-ray Photoelectron Spectroscopy (XPS) Appearance of a C=N peak in the N 1s spectrum and an increase in the C/N ratio.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Appearance of a characteristic imine (C=N) stretching vibration peak around 1640-1650 cm⁻¹.

Visualizations

Experimental Workflow for Surface Functionalization

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Functionalization Clean Clean Amine-Silanized Substrate Dry_Prep Dry Substrate Clean->Dry_Prep React Immerse Substrate in this compound Solution Dry_Prep->React Prepare_this compound Prepare this compound Solution Prepare_this compound->React Wash Wash with PBS and DI Water React->Wash Dry_Post Dry Functionalized Substrate Wash->Dry_Post Store Store in Desiccator Dry_Post->Store

Caption: Workflow for surface functionalization with this compound.

Logical Relationship of Surface Characterization

G cluster_characterization Surface Characterization Functionalization This compound Functionalization XPS XPS (C=N peak) Functionalization->XPS ContactAngle Contact Angle (Increased Hydrophobicity) Functionalization->ContactAngle ATR_FTIR ATR-FTIR (Imine peak) Functionalization->ATR_FTIR

Caption: Characterization methods for this compound-functionalized surfaces.

Concluding Remarks

This compound offers a promising alternative to traditional dialdehyde crosslinkers for the surface functionalization of materials in biomedical and drug development applications. Its longer aliphatic chain may impart desirable properties such as increased flexibility and reduced cytotoxicity. The provided protocols and application notes serve as a starting point for researchers to explore the potential of this compound in their specific systems. Optimization of reaction conditions and thorough characterization of the resulting surfaces are crucial for achieving the desired material performance.

References

Application Notes and Protocols for the Purification of Synthesized Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of nonanedial, a nine-carbon dialdehyde. This compound is a versatile bifunctional molecule with applications in the synthesis of pharmaceuticals, polymers, and as a cross-linking agent. The purification of this compound from a crude synthetic mixture, often derived from the ozonolysis of unsaturated fatty acids like oleic acid, is crucial to remove by-products such as nonanoic acid, nonanal, and various ozonide residues. This document outlines three primary purification techniques: vacuum distillation, bisulfite adduct formation, and column chromatography. Additionally, a method for purification via derivatization and recrystallization is presented.

Data Presentation

The following table summarizes the typical quantitative data associated with each purification method for this compound. Please note that yields and purity are highly dependent on the initial purity of the crude material and the precise execution of the protocols.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Vacuum Distillation >95%60-80%Effective for large-scale purification; removes non-volatile impurities.Requires specialized equipment; potential for thermal degradation if not carefully controlled.
Bisulfite Adduct Formation >98%70-90%Highly selective for aldehydes; excellent for removing non-aldehydic impurities.Involves multiple chemical steps; may not be suitable for base-sensitive compounds.
Column Chromatography >99%50-70%Provides very high purity; adaptable for different impurity profiles.Can be time-consuming and requires significant solvent volumes; may not be ideal for large quantities.
Recrystallization of 2,4-DNPH Derivative >99% (for the derivative)40-60% (overall for this compound recovery)Results in a highly pure, stable crystalline derivative; useful for analytical confirmation.Indirect method requiring derivatization and subsequent regeneration of the aldehyde.

Experimental Protocols

Vacuum Distillation

Distillation under reduced pressure is a suitable method for purifying this compound, which has a high boiling point and may be susceptible to decomposition at atmospheric pressure.[1][2][3]

Principle: By reducing the pressure above the liquid, the boiling point of this compound is lowered, allowing for its vaporization and subsequent condensation, leaving behind less volatile impurities.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). Ensure all glassware is dry and free of leaks. Use a cold trap between the apparatus and the vacuum pump.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling. The flask should not be more than two-thirds full.

  • Initiating Vacuum: Begin stirring and slowly apply the vacuum. The pressure should be gradually reduced to avoid bumping. A typical pressure for the distillation of long-chain aldehydes is in the range of 1-10 mmHg.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection: The boiling point of this compound at reduced pressure is critical for collection. Based on available data and the Clausius-Clapeyron equation, the estimated boiling point of this compound is approximately 100-120 °C at 5 mmHg. Collect the fraction that distills over in this temperature range. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Diagram of Vacuum Distillation Workflow:

Vacuum_Distillation crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum (1-10 mmHg) charge->vacuum heat Heat to Boiling (approx. 100-120°C @ 5 mmHg) vacuum->heat collect Collect Purified This compound Fraction heat->collect cool Cool and Release Vacuum collect->cool pure Pure this compound cool->pure Bisulfite_Purification crude Crude this compound in Organic Solvent adduct Add Saturated NaHSO3 (aq) crude->adduct Shake extract Separate Aqueous Layer (contains adduct) adduct->extract regenerate Add Base (NaOH) to Aqueous Layer extract->regenerate extract_final Extract Regenerated This compound with Organic Solvent regenerate->extract_final dry Dry and Evaporate Solvent extract_final->dry pure Pure this compound dry->pure Column_Chromatography crude Crude this compound pack Pack Silica Gel Column crude->pack load Load Sample onto Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure DNPH_Recrystallization crude Crude this compound form_derivative React with 2,4-DNPH (Brady's Reagent) crude->form_derivative precipitate Precipitate Crude Derivative form_derivative->precipitate recrystallize Recrystallize from Ethanol/Ethyl Acetate precipitate->recrystallize pure_derivative Pure Crystalline Derivative recrystallize->pure_derivative regenerate Regenerate Aldehyde (Optional) pure_derivative->regenerate pure_aldehyde Pure this compound regenerate->pure_aldehyde

References

Application Notes and Protocols for the Experimental Use of Nonanedial as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial, a nine-carbon aliphatic dialdehyde, presents itself as a valuable, yet largely unexplored, homobifunctional crosslinking agent for bioconjugation. Its two terminal aldehyde groups can react with primary amino groups present on biomolecules, such as the ε-amino group of lysine residues in proteins, to form stable covalent bonds. This property makes this compound a candidate for various applications, including enzyme immobilization, protein-protein crosslinking for interaction studies, and the development of antibody-drug conjugates (ADCs). The nine-carbon spacer arm of this compound offers a significant spatial separation between conjugated molecules, which can be advantageous in preserving their native conformation and function.

These application notes provide an overview of the chemistry of this compound as a bioconjugation linker and offer detailed protocols for its experimental use. The provided protocols are based on established principles of dialdehyde chemistry and serve as a starting point for optimization in specific research applications.

Chemistry of this compound Bioconjugation

The primary reaction mechanism for this compound in bioconjugation involves the formation of a Schiff base between its aldehyde groups and primary amines on the target biomolecule(s). This reaction is typically carried out in a non-amine-containing buffer at a slightly alkaline pH to ensure the deprotonation of the amino groups, enhancing their nucleophilicity.

The reaction proceeds in two main steps:

  • Schiff Base Formation: One aldehyde group of this compound reacts with a primary amine on a biomolecule to form an unstable imine intermediate (Schiff base).

  • Crosslink Formation: The second aldehyde group of the same this compound molecule reacts with a primary amine on a second biomolecule (or a different site on the same molecule for intramolecular crosslinking) to form a stable crosslink.

While the initial Schiff base is reversible, the overall crosslinking reaction can be considered stable for many applications. For applications requiring irreversible linkage, the Schiff base can be reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond.

Data Presentation

Table 1: Proposed Starting Conditions for this compound Bioconjugation
ParameterRecommended RangeNotes
This compound Concentration 1 - 25 mMHigher concentrations may lead to increased crosslinking but also potential protein aggregation. Start with a lower concentration and optimize.
Protein Concentration 1 - 10 mg/mLDependent on the specific protein and application. Higher concentrations favor intermolecular crosslinking.
pH 7.2 - 8.5A slightly alkaline pH facilitates the reaction with primary amines. Avoid amine-containing buffers.
Reaction Time 30 minutes - 4 hoursReaction time should be optimized. Longer times may increase crosslinking but also risk of side reactions or protein denaturation.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down the reaction and potentially minimize side reactions.
Quenching Agent 1 M Tris or GlycineAdded to a final concentration of 20-50 mM to stop the reaction by consuming unreacted aldehyde groups.
Table 2: Recommended Buffers for this compound Bioconjugation
BufferRecommended pH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used and generally compatible.
HEPES7.2 - 8.0Good buffering capacity in the desired pH range.
Borate Buffer8.0 - 8.5Can be used for reactions requiring a slightly higher pH.
Carbonate-Bicarbonate Buffer8.0 - 8.5Another option for reactions at a more alkaline pH.

Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with this compound. Tris can be used as a quenching agent after the desired reaction time.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound

This protocol describes a general method for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

  • Purified Protein A

  • Purified Protein B

  • This compound solution (e.g., 100 mM stock in DMSO or ethanol)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis or desalting columns

  • SDS-PAGE analysis reagents and equipment

Procedure:

  • Prepare Protein Mixture: In a microcentrifuge tube, combine Protein A and Protein B in the desired molar ratio in the Reaction Buffer. The final protein concentration should ideally be between 1-10 mg/mL.

  • Add this compound: Add the this compound stock solution to the protein mixture to achieve the desired final concentration (e.g., 10 mM). Vortex gently to mix.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Reagents: Remove unreacted this compound and quenching agent by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

  • Analyze Crosslinking: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. A non-crosslinked control (without this compound) should be run in parallel.

Protocol 2: Immobilization of an Enzyme to an Amine-Functionalized Surface

This protocol outlines the immobilization of an enzyme onto a surface that has been functionalized with primary amines.

Materials:

  • Amine-functionalized solid support (e.g., beads, plate)

  • Purified enzyme with accessible lysine residues

  • This compound solution

  • Activation Buffer (e.g., PBS, pH 7.4)

  • Enzyme Solution (enzyme dissolved in Activation Buffer)

  • Blocking/Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activate Surface: Incubate the amine-functionalized support with a solution of this compound (e.g., 10-20 mM) in Activation Buffer for 1-2 hours at room temperature with gentle agitation. This step activates the surface by attaching one end of the this compound linker.

  • Wash: Wash the support thoroughly with Activation Buffer to remove excess, unreacted this compound.

  • Couple Enzyme: Immediately add the enzyme solution to the activated support and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Block/Quench: Remove the enzyme solution and block any remaining active aldehyde groups on the surface by incubating with the Blocking/Quenching Buffer for 30-60 minutes at room temperature.

  • Final Wash: Wash the support extensively with Washing Buffer to remove non-covalently bound enzyme and blocking agents.

  • Assess Immobilization: The efficiency of enzyme immobilization can be assessed by measuring the amount of protein in the coupling solution before and after the reaction, or by measuring the activity of the immobilized enzyme.

Visualizations

Nonanedial_Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis p1 Prepare Protein Solution r1 Mix Protein and This compound p1->r1 p2 Prepare this compound Solution p2->r1 r2 Incubate r1->r2 q1 Quench Reaction r2->q1 p3 Purify Conjugate q1->p3 a1 Analyze by SDS-PAGE / MS p3->a1

Caption: Experimental workflow for this compound-mediated bioconjugation.

Schiff_Base_Formation cluster_reactants Reactants cluster_product Schiff Base Intermediate cluster_crosslink Crosslinked Product P1_NH2 Protein-NH2 SchiffBase Protein-N=CH-(CH2)7-CHO P1_NH2->SchiffBase + this compound This compound OHC-(CH2)7-CHO (this compound) Crosslink Protein-N=CH-(CH2)7-CH=N-Protein' SchiffBase->Crosslink + Protein'-NH2 P2_NH2 Protein'-NH2

Caption: Reaction mechanism of this compound with primary amines on proteins.

Troubleshooting & Optimization

Technical Support Center: Nonanedial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of nonanedial synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound are the hydroformylation of 1,7-octadiene and the ozonolysis of cyclic alkenes like cyclooctene or long-chain unsaturated fatty acids such as oleic acid. Another, less common, method is the oxidation of 1,9-nonanediol.

Q2: What is the theoretical yield of this compound from 1,7-octadiene hydroformylation?

A2: The theoretical yield is 100% based on the stoichiometry of the reaction, where one mole of 1,7-octadiene reacts with two moles of syngas (CO/H₂) to produce one mole of this compound. However, in practice, yields are lower due to side reactions and incomplete conversion.

Q3: What are the main challenges in this compound synthesis?

A3: The main challenges include achieving high selectivity for the linear dialdehyde over branched isomers in hydroformylation, preventing over-oxidation to carboxylic acids in ozonolysis, and managing side reactions such as polymerization and aldol condensation of the product. Purification of the final product to remove byproducts and catalyst residues can also be challenging.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Reaction progress can be monitored using techniques such as Gas Chromatography (GC) to track the consumption of the starting material and the formation of this compound. Infrared (IR) spectroscopy can be used to observe the appearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the carbonyl C=O stretch (around 1725 cm⁻¹).

Troubleshooting Guides

Issue 1: Low Yield of this compound in Hydroformylation

Symptoms:

  • Low conversion of the starting diene.

  • Significant formation of mono-aldehydes instead of the desired dialdehyde.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Catalyst Activity Increase catalyst loading or switch to a more active catalyst system. Ensure the catalyst precursor is properly activated.
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures may decrease the reaction rate, while excessively high temperatures can lead to catalyst decomposition or side reactions.
Incorrect Syngas Pressure (CO/H₂) Adjust the syngas pressure. Higher pressures generally favor the hydroformylation reaction but can also lead to catalyst inhibition. The ratio of CO to H₂ is also a critical parameter to optimize.
Poor Ligand Choice Select a ligand that promotes high regioselectivity for the linear dialdehyde. Bidentate phosphine ligands with a large natural bite angle are often preferred.
Inadequate Mixing Ensure efficient stirring to overcome mass transfer limitations, especially in a multiphasic system.
Issue 2: Poor Regioselectivity in Hydroformylation (High Levels of Branched Isomers)

Symptoms:

  • GC or NMR analysis shows a mixture of linear (this compound) and branched dialdehydes.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Ligand The choice of ligand is crucial for controlling regioselectivity. Sterically bulky phosphine or phosphite ligands, particularly bidentate ligands that can chelate to the metal center, often favor the formation of the linear aldehyde.
High Reaction Temperature Higher temperatures can decrease the selectivity for the linear product. Running the reaction at the lower end of the effective temperature range may improve linearity.
Low CO Partial Pressure Increasing the partial pressure of carbon monoxide can sometimes favor the formation of the linear isomer.
Issue 3: Formation of Carboxylic Acids in Ozonolysis

Symptoms:

  • The final product is acidic.

  • IR spectrum shows a broad O-H stretch characteristic of a carboxylic acid.

  • NMR analysis confirms the presence of carboxylic acid protons.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidative Workup Ensure a reductive workup is performed after ozonolysis. Common reducing agents include dimethyl sulfide (DMS) or zinc dust and water.[1][2][3]
Presence of Peroxidic Species The intermediate ozonide can lead to the formation of hydroperoxides, which can oxidize the aldehyde to a carboxylic acid. Ensure the reducing agent is added promptly after the ozonolysis is complete.
Reaction with Air Aldehydes can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during and after the workup.

Data Presentation

Table 1: Effect of Ligand on the Rhodium-Catalyzed Hydroformylation of 1,7-Octadiene

LigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)Dialdehyde Yield (%)Linearity (%)
PPh₃10050957585
P(OPh)₃10050988090
Xantphos12060>9992>98
BIPHEPHOS10050>9986>99

Note: Data is compiled from typical results for analogous systems and serves as a comparative guide.

Experimental Protocols

Protocol 1: Hydroformylation of 1,7-Octadiene

Materials:

  • 1,7-Octadiene

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Tris(triphenylphosphine) (ligand)

  • Toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a high-pressure autoclave, dissolve [Rh(acac)(CO)₂] and the phosphine ligand in toluene under an inert atmosphere.

  • Add 1,7-octadiene to the solution.

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the reactor to the desired pressure with the CO/H₂ mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction conditions for the specified time, monitoring the pressure drop.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Ozonolysis of Cyclooctene

Materials:

  • Cyclooctene

  • Methanol (solvent)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

Procedure:

  • Dissolve cyclooctene in methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.[4]

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Slowly add dimethyl sulfide to the cold solution to reduce the ozonide.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography.

Visualizations

hydroformylation_workflow start Start: 1,7-Octadiene catalyst_prep Catalyst Preparation ([Rh(acac)(CO)₂] + Ligand) start->catalyst_prep reaction Hydroformylation (Syngas, Temp, Pressure) catalyst_prep->reaction workup Workup (Cooling, Depressurization) reaction->workup side_products Side Products (Branched Isomers, Mono-aldehydes) reaction->side_products purification Purification (Distillation) workup->purification product Product: this compound purification->product

Caption: Workflow for this compound synthesis via hydroformylation.

ozonolysis_troubleshooting start Low Yield in Ozonolysis? check_workup Was a reductive workup used? start->check_workup Yes incomplete_reaction Issue: Incomplete reaction Solution: Continue ozonolysis until blue color persists start->incomplete_reaction No check_ozone Was the ozonolysis complete? check_workup->check_ozone Yes oxidative_workup Issue: Oxidative workup Solution: Use DMS or Zn/H₂O check_workup->oxidative_workup No check_temp Was the reaction kept at low temp? check_ozone->check_temp Yes check_ozone->incomplete_reaction No high_temp Issue: High temperature Solution: Maintain -78 °C to prevent side reactions check_temp->high_temp No success Yield Improved check_temp->success Yes

References

Technical Support Center: Nonanedial Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of nonanedial during storage. The following sections offer troubleshooting advice and frequently asked questions to ensure the stability and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning viscous or solidifying during storage?

A1: this compound, like many other aliphatic aldehydes, is susceptible to polymerization and self-condensation reactions, primarily through aldol condensation pathways. This process leads to the formation of higher molecular weight oligomers and polymers, resulting in increased viscosity and eventual solidification of the sample. The presence of acidic or basic impurities, exposure to light, and elevated temperatures can catalyze these reactions.

Q2: What are the common signs of this compound degradation?

A2: The primary indicators of this compound degradation include:

  • Increased viscosity: The sample becomes thicker and less mobile.

  • Precipitation or solidification: Formation of a solid polymer at the bottom or throughout the sample.

  • Discoloration: The sample may develop a yellow or brownish tint.

  • Changes in spectroscopic data: Appearance of new peaks or changes in existing peaks in NMR or IR spectra, indicating the formation of new chemical species.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize polymerization, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation to carboxylic acids, which can catalyze polymerization.
Light Amber or opaque containersProtects from UV light, which can initiate degradation pathways.
Container Glass or Teflon-lined containersAvoids potential reactions with container materials.

Q4: Can I use chemical inhibitors to prevent the polymerization of this compound?

A4: Yes, the addition of chemical inhibitors is a highly effective method for stabilizing this compound. The choice of inhibitor will depend on the intended downstream application of the this compound.

Inhibitor ClassExamplesRecommended Concentration (ppm)Mechanism of Action
Amines Triethanolamine, Dimethylethanolamine[1]20 - 100[1]Act as weak bases to neutralize acidic impurities that catalyze polymerization.
Alkaline Substances Sodium Carbonate, Potassium Hydroxide[2]0.05 - 5[2]Neutralize acidic impurities.
Antioxidants Butylated Hydroxytoluene (BHT), Hydroquinone100 - 500Inhibit oxidation of aldehydes to carboxylic acids.

Note: The optimal concentration of the inhibitor should be determined experimentally for your specific application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Sample is viscous but not yet solid. Partial polymerization has occurred.1. Cool the sample to 2-8°C to slow down further polymerization.2. Consider purification by distillation under reduced pressure if the material is still usable for your application.3. For future storage, add a recommended inhibitor.
A solid precipitate has formed. Significant polymerization has occurred.The polymerized material is generally not reversible to the monomer. The remaining liquid portion may be salvageable by careful separation and purification, but its purity should be verified analytically.
Sample has discolored. Oxidation and/or side reactions have occurred.1. Check for exposure to air and light.2. Store under an inert atmosphere in an amber vial.3. The discolored material may have impurities that could interfere with your experiments. Purification is recommended.

Experimental Protocols

Protocol 1: Stabilization of this compound with Triethanolamine

Objective: To stabilize liquid this compound for long-term storage.

Materials:

  • This compound

  • Triethanolamine

  • Inert gas (Argon or Nitrogen)

  • Amber glass storage vial with a PTFE-lined cap

  • Micropipette

Procedure:

  • Place the freshly opened or purified this compound in a clean, dry amber glass vial.

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

  • Using a micropipette, add the desired amount of triethanolamine to the this compound. For a concentration of 50 ppm, add 0.05 µL of triethanolamine per 1 mL of this compound.

  • Gently swirl the vial to ensure thorough mixing.

  • Again, purge the headspace with inert gas before tightly sealing the vial with a PTFE-lined cap.

  • Store the stabilized this compound at 2-8°C.

Protocol 2: Acetal Protection of this compound for Enhanced Stability

Objective: To protect the aldehyde functional groups of this compound by converting them to cyclic acetals, offering maximum stability during storage.

Materials:

  • This compound

  • Ethylene glycol (2.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in toluene.

  • Add 2.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Assemble a Dean-Stark apparatus with a condenser and attach it to the flask.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the acetal formation.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the protected this compound as a stable di-acetal.

  • Store the protected this compound at room temperature.

Deprotection: The acetal protecting groups can be easily removed by treating the di-acetal with aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the this compound just before use.

Visual Guides

Nonanedial_Degradation_Pathway This compound This compound Oxidized_Product Carboxylic Acid Impurity This compound->Oxidized_Product Oxidation (Air/O2) Polymer Polymer / Oligomer This compound->Polymer Polymerization Oxidized_Product->Polymer Catalyzes

Caption: Simplified pathway of this compound degradation.

Storage_Decision_Workflow start Start: Storing this compound short_term Short-term Storage (< 1 month)? start->short_term long_term_options Long-term Storage Options short_term->long_term_options No refrigerate Refrigerate (2-8°C) under Inert Gas short_term->refrigerate Yes add_inhibitor Add Inhibitor (e.g., Triethanolamine) long_term_options->add_inhibitor acetal_protection Acetal Protection long_term_options->acetal_protection end Stored this compound refrigerate->end add_inhibitor->end acetal_protection->end

References

Technical Support Center: Nonanedial Cross-linking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing nonanedial in protein cross-linking experiments. Given that this compound is a less commonly documented dialdehyde cross-linker, much of the guidance provided here is based on established principles for similar reagents, such as glutaraldehyde. Researchers should consider this information as a starting point and expect to perform empirical optimization for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with proteins?

This compound is a homobifunctional cross-linking agent, meaning it has two identical reactive groups (aldehydes) at either end of a nine-carbon spacer arm. The aldehyde groups react primarily with the primary amino groups of lysine residues and the N-terminus of proteins.[1] The reaction proceeds via the formation of a Schiff base, which can then react with another primary amine to form a stable covalent bond, effectively cross-linking the two amino acid residues.[2] Due to the flexibility of the lysine side chains, the distance constraints provided by this compound cross-linking are not rigid.[3]

Q2: My cross-linking efficiency with this compound is very low. What are the possible causes and solutions?

Low cross-linking efficiency can be due to several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters.[4][5]

    • pH: Amine-reactive cross-linkers generally require a slightly alkaline pH (typically 7.0-8.5) for efficient reaction.[6] Ensure your reaction buffer is within this range and does not contain primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with this compound.[7]

    • Temperature and Time: The optimal temperature and incubation time need to be determined empirically. Start with a 30-minute incubation at room temperature and optimize from there.[6] Longer incubation times or higher temperatures can increase efficiency but also risk protein denaturation and aggregation.[8]

  • Insufficient this compound Concentration: The molar excess of this compound to protein may need to be optimized.[7] Perform a titration experiment with varying concentrations of this compound to find the optimal balance between cross-linking efficiency and the introduction of artifacts.

  • Protein Conformation: The lysine residues on the interacting proteins may not be accessible or within the cross-linking distance of this compound's spacer arm. If you suspect this is the case, you might consider a cross-linker with a different spacer arm length or a different reactive chemistry.[7]

  • Reagent Instability: Ensure that your stock solution of this compound is fresh. Aldehyde solutions can oxidize or polymerize over time, leading to reduced reactivity.[9]

Q3: I am observing significant protein precipitation/aggregation after adding this compound. How can I prevent this?

Protein precipitation or aggregation is a common issue with cross-linking experiments and can result from excessive cross-linking or inappropriate reaction conditions.[8]

  • Reduce this compound Concentration: High concentrations of the cross-linker can lead to the formation of large, insoluble protein complexes.[1] Try reducing the molar excess of this compound in your reaction.

  • Optimize Incubation Time: Shorter incubation times can minimize the extent of cross-linking and reduce the formation of large aggregates.[5]

  • Adjust Buffer Conditions: The solubility of your protein is highly dependent on the buffer composition. Ensure that the pH and ionic strength of your buffer are optimal for your protein of interest. In some cases, adding a small amount of a non-interfering solubilizing agent might be helpful, but this should be done with caution as it could affect protein interactions.

  • Check Protein Concentration: Very high protein concentrations can favor intermolecular cross-linking and lead to aggregation.[1] Try performing the reaction at a lower protein concentration.

Q4: How can I quench the this compound cross-linking reaction?

To stop the cross-linking reaction at a specific time point, a quenching reagent is added. Quenching works by consuming the unreacted aldehyde groups of the this compound.[10]

  • Primary Amine-Containing Buffers: The most common quenching agents are buffers containing primary amines, such as Tris or glycine.[11] Add an excess of the quenching buffer (e.g., a final concentration of 20-50 mM Tris or glycine) and incubate for a short period (e.g., 15 minutes) to ensure all unreacted this compound is neutralized.[9][10]

Q5: How do I analyze my this compound cross-linked samples?

The most common methods for analyzing cross-linked samples are SDS-PAGE and mass spectrometry.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the results of a cross-linking experiment. Cross-linked proteins will appear as higher molecular weight bands on the gel compared to the non-cross-linked proteins. A "ladder" of bands representing dimers, trimers, etc., may be observed. It is important to have a negative control (no cross-linker) to compare against.

  • Mass Spectrometry (MS): For more detailed analysis, such as identifying the specific residues that have been cross-linked, mass spectrometry is the method of choice.[12] This typically involves digesting the cross-linked protein complex with a protease (like trypsin), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Specialized software is then used to identify the cross-linked peptides.

Quantitative Data Summary

Since specific quantitative data for this compound is scarce in the literature, the following table provides a general starting point for optimization based on parameters for other dialdehyde cross-linkers like glutaraldehyde.

ParameterRecommended Starting RangeConsiderations
This compound Concentration 0.1 - 5 mM (molar excess over protein)Higher concentrations can lead to aggregation. Titration is highly recommended.[1]
Protein Concentration 0.1 - 2 mg/mLHigher concentrations may promote intermolecular cross-linking and aggregation.[1]
Reaction Buffer Phosphate-buffered saline (PBS) or HEPES bufferAvoid buffers with primary amines (e.g., Tris, glycine).[7]
pH 7.0 - 8.5Optimal for reaction with primary amines.[6]
Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow down the reaction, or at 37°C to increase the rate, but this may affect protein stability.[5]
Incubation Time 15 - 60 minutesShorter times may be sufficient and can minimize side reactions.[5]
Quenching Reagent 20 - 50 mM Tris or GlycineShould be added in molar excess to the this compound.[11]

Experimental Protocols

General Protocol for this compound Cross-linking of Proteins

This protocol provides a general framework. The optimal conditions should be determined empirically for each specific system.

  • Protein Preparation:

    • Prepare your protein sample in a suitable amine-free buffer (e.g., PBS or HEPES) at the desired concentration.

    • Ensure the sample is free of any contaminants that might interfere with the reaction.

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Due to its hydrophobic nature, direct dissolution in aqueous buffers may be difficult.

    • Add the desired amount of this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <5%) to avoid affecting protein structure.

    • Incubate the reaction mixture at the chosen temperature for the desired amount of time with gentle agitation.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration sufficient to neutralize all unreacted this compound.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • For SDS-PAGE analysis: Mix the quenched sample with SDS-PAGE loading buffer and analyze on an appropriate percentage polyacrylamide gel. Include a non-cross-linked control.

    • For Mass Spectrometry analysis: Proceed with your standard sample preparation protocol for MS, which may include denaturation, reduction, alkylation, and proteolytic digestion.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Mix Mix Protein and This compound Protein_Sample->Mix Nonanedial_Stock Fresh this compound Stock Solution Nonanedial_Stock->Mix Incubate Incubate (Optimize Time & Temp) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec

Caption: General experimental workflow for this compound cross-linking.

Troubleshooting_Decision_Tree cluster_low_yield Low/No Cross-linking cluster_aggregation Protein Aggregation cluster_nonspecific Non-specific Cross-linking Start Problem with Cross-linking Check_pH Is buffer pH 7.0-8.5 and amine-free? Start->Check_pH Low Yield Reduce_Conc Decrease this compound Concentration Start->Reduce_Conc Aggregation Reduce_Conc_Time Decrease this compound Concentration and/or Time Start->Reduce_Conc_Time Non-specific Optimize_Conc Increase this compound Concentration Check_pH->Optimize_Conc Yes Change Buffer Change Buffer Check_pH->Change Buffer No Optimize_Time_Temp Increase Incubation Time/Temperature Optimize_Conc->Optimize_Time_Temp Check_Reagent Is this compound Stock Fresh? Optimize_Time_Temp->Check_Reagent Reduce_Time_Temp Decrease Incubation Time/Temperature Reduce_Conc->Reduce_Time_Temp Lower_Protein_Conc Lower Protein Concentration Reduce_Time_Temp->Lower_Protein_Conc Add_Quencher Ensure Efficient Quenching Reduce_Conc_Time->Add_Quencher

Caption: Troubleshooting decision tree for this compound cross-linking.

Protein_Complex_Crosslinking cluster_complex Protein Complex A Subunit A A:n->A:n Intra-link B Subunit B A->B Inter-link C Subunit C A->C Inter-link B->C Inter-link

Caption: Hypothetical protein complex showing intra- and inter-molecular cross-links.

References

Technical Support Center: Optimizing Nonanedial-Peptide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for nonanedial with peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing and optimizing their this compound-peptide conjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cross-linking of peptides with this compound.

Problem Possible Cause Suggested Solution
Low or No Cross-Linking Efficiency Suboptimal pH: The reaction between aldehydes and amines is pH-dependent. If the pH is too low, the amine groups will be protonated and less nucleophilic. If the pH is too high, the stability of the Schiff base intermediate may be compromised.The optimal pH for Schiff base formation is typically between 7 and 9. We recommend starting with a phosphate buffer at pH 7.4. You can perform a pH screening experiment to determine the optimal pH for your specific peptide.
Inappropriate Molar Ratio: An incorrect molar ratio of this compound to peptide can lead to incomplete cross-linking or excessive modification.We recommend starting with a 10- to 50-fold molar excess of this compound to peptide. This can be optimized to achieve the desired level of cross-linking.
Low Temperature or Short Reaction Time: The reaction may be too slow at low temperatures or with insufficient incubation time.Start with a reaction temperature of 25°C (room temperature) for 2-4 hours. If the yield is low, you can increase the temperature to 37°C or extend the reaction time.
Peptide Aggregation: The peptide may be aggregated, making the amine groups inaccessible.Ensure your peptide is fully dissolved in the reaction buffer. You can use a denaturant like urea or guanidine hydrochloride to prevent aggregation, but be mindful of its potential impact on the reaction.
Formation of Multiple Products or Side Reactions Inter- and Intra-molecular Cross-linking: this compound is a homobifunctional cross-linker and can form both inter-molecular (between peptides) and intra-molecular (within the same peptide) cross-links.To favor intra-molecular cross-linking, use a lower peptide concentration. For inter-molecular cross-linking, a higher peptide concentration is preferred.
Polymerization: At high concentrations, this compound can polymerize, leading to a complex mixture of products.Use a fresh solution of this compound for each experiment. Avoid prolonged storage of diluted this compound solutions.
Schiff Base Instability: The initial Schiff base formed is reversible.For a stable linkage, the Schiff base can be reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
Difficulty in Product Purification Complex Reaction Mixture: The reaction may result in a mixture of unreacted peptide, mono-adducts, and cross-linked products.Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the different products based on their hydrophobicity. Size-exclusion chromatography (SEC) can also be used to separate products based on their size.[1]
Challenges in Product Characterization Identifying Cross-Linked Peptides: It can be challenging to identify the exact sites of cross-linking.Mass spectrometry (MS) is the primary tool for characterizing cross-linked peptides.[1][2] Tandem mass spectrometry (MS/MS) can be used to sequence the peptides and pinpoint the modified amino acid residues.[3]
Interpreting Mass Spectrometry Data: The mass spectra of cross-linked peptides can be complex.Specialized software is available to help analyze MS data of cross-linked peptides and identify the cross-linked species.

Frequently Asked Questions (FAQs)

1. What is the mechanism of the reaction between this compound and peptides?

This compound reacts with primary amine groups on peptides, such as the N-terminus and the side chain of lysine residues, through a nucleophilic addition reaction to form a Schiff base. This reaction is reversible. For a stable covalent bond, the Schiff base is typically reduced to a secondary amine.

2. Which amino acids in a peptide react with this compound?

The primary reactive sites are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the peptide.

3. How can I monitor the progress of the reaction?

The reaction can be monitored by RP-HPLC. As the reaction proceeds, the peak corresponding to the unmodified peptide will decrease, and new peaks corresponding to the modified and cross-linked products will appear. Mass spectrometry can be used to confirm the identity of the products.

4. What are the recommended storage conditions for this compound?

This compound should be stored at 2-8°C and protected from light. It is recommended to prepare fresh solutions for each experiment, as it can polymerize over time.

5. How do I quench the reaction?

The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, to consume the excess this compound. If a reduction step is included, the quenching step should be performed before the addition of the reducing agent.

Recommended Starting Conditions for Optimization

The following table provides recommended starting conditions for the reaction of this compound with peptides. These parameters should be optimized for each specific application.

Parameter Recommended Starting Condition Range for Optimization
pH 7.4 (Phosphate Buffer)6.5 - 8.5
Temperature 25°C (Room Temperature)4°C - 37°C
Reaction Time 2 - 4 hours30 minutes - 24 hours
Molar Ratio (this compound:Peptide) 20:15:1 - 100:1
Peptide Concentration 1 mg/mL0.1 - 10 mg/mL
Reducing Agent (optional) Sodium Cyanoborohydride (NaBH₃CN)Molar excess relative to this compound

Experimental Protocol: this compound-Peptide Cross-Linking

This protocol provides a general procedure for cross-linking a peptide with this compound.

Materials:

  • Peptide of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.4)

  • (Optional) Reducing Agent (e.g., Sodium Cyanoborohydride)

  • RP-HPLC system for analysis and purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • This compound Solution Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO or ethanol. Dilute the stock solution in the reaction buffer to the desired final concentration just before use.

  • Reaction Initiation: Add the diluted this compound solution to the peptide solution to achieve the desired molar ratio.

  • Incubation: Incubate the reaction mixture at the desired temperature for the chosen duration with gentle mixing.

  • Reaction Quenching: Add the quenching solution to the reaction mixture to consume any excess this compound. Incubate for an additional 30 minutes at room temperature.

  • (Optional) Reduction Step: If a stable, non-reversible bond is desired, add the reducing agent to the reaction mixture and incubate for an additional 1-2 hours at room temperature.

  • Analysis and Purification: Analyze the reaction mixture by RP-HPLC to assess the extent of cross-linking. Purify the desired cross-linked product using preparative RP-HPLC or another suitable chromatographic method.

  • Characterization: Confirm the identity and mass of the purified product by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization Peptide Solution Peptide Solution Mix & Incubate Mix & Incubate Peptide Solution->Mix & Incubate This compound Solution This compound Solution This compound Solution->Mix & Incubate Quench Reaction Quench Reaction Mix & Incubate->Quench Reaction Optional Reduction Optional Reduction Quench Reaction->Optional Reduction RP-HPLC Analysis RP-HPLC Analysis Quench Reaction->RP-HPLC Analysis Optional Reduction->RP-HPLC Analysis Purification Purification RP-HPLC Analysis->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry

Caption: Experimental workflow for this compound-peptide cross-linking.

reaction_pathway Peptide-NH2 Peptide-NH2 Schiff Base (reversible) Peptide-N=CH-(CH2)7-CHO Peptide-NH2->Schiff Base (reversible) + this compound This compound OHC-(CH2)7-CHO This compound->Schiff Base (reversible) Reduced Amine (stable) Peptide-NH-CH2-(CH2)7-CHO Schiff Base (reversible)->Reduced Amine (stable) + NaBH3CN Cross-linked Product Peptide-NH-CH2-(CH2)7-CH2-NH-Peptide Reduced Amine (stable)->Cross-linked Product + Peptide-NH2 - H2O

Caption: Reaction pathway of this compound with peptide primary amines.

References

Technical Support Center: Purification of Nonanedial Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonanedial derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivative samples?

A1: Common impurities in this compound derivatives often include unreacted starting materials, byproducts from the synthesis, and degradation products. Aldehydes, in general, are prone to oxidation, forming the corresponding carboxylic acids. Due to the bifunctional nature of this compound, intramolecular cyclization or polymerization can also occur, especially under thermal stress. Other potential impurities can include solvents used in the synthesis and moisture.

Q2: My this compound derivative appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

A2: Silica gel is acidic and can catalyze degradation pathways for sensitive aldehydes, such as aldol condensation, acetal formation (if alcohols are present in the eluent), or other acid-catalyzed rearrangements. To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), to your eluent. Alternatively, using a less acidic stationary phase, such as alumina (neutral or basic), can be a good option.

Q3: I am struggling to remove a polar impurity from my this compound derivative. What purification strategy should I try?

A3: For removing polar impurities, several methods can be effective. If the impurity is a carboxylic acid (from oxidation), a simple aqueous wash with a mild base like sodium bicarbonate solution can be very effective. Another powerful technique for purifying aldehydes is the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.

Q4: Can I use distillation to purify my this compound derivative?

A4: Distillation of this compound derivatives can be challenging. Dialdehydes, particularly long-chain ones, can be thermally unstable and prone to polymerization or decomposition at elevated temperatures. If your derivative is sufficiently volatile and thermally stable, vacuum distillation can be an option to minimize decomposition. However, for many this compound derivatives, non-distillative methods like column chromatography or chemical derivatization (e.g., bisulfite adduct formation) are often preferred.

Troubleshooting Guides

Problem 1: Low Recovery After Purification
Possible Cause Troubleshooting Step
Degradation on Silica Gel As mentioned in the FAQs, the acidic nature of silica gel can lead to product loss. Try neutralizing the eluent with triethylamine or switch to an alumina column.
Irreversible Bisulfite Adduct Formation While the bisulfite adduct formation is reversible, regeneration can sometimes be incomplete, especially if the aldehyde is sterically hindered or has other reactive functional groups. Ensure the basification step for regeneration is thorough (pH > 10) and allow for sufficient reaction time.
Product is too Polar and is Sticking to the Column If your this compound derivative is highly polar, it may not elute from the column with standard solvent systems. Try increasing the polarity of your eluent gradually. For very polar compounds, a reverse-phase chromatography approach might be necessary.
Product Volatility If you are using techniques that involve solvent removal under vacuum, a highly volatile derivative might be lost. Use a lower temperature and monitor the evaporation process closely.
Problem 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Step
Co-eluting Impurity in Column Chromatography The impurity may have a similar polarity to your product. Try a different solvent system to improve separation. You can also consider using a different stationary phase (e.g., alumina instead of silica, or a bonded phase like diol or cyano).
Impurity is also an Aldehyde If the impurity is another aldehyde, bisulfite adduct formation will not separate it from your desired product. In this case, high-performance liquid chromatography (HPLC) with a suitable column and detector may be necessary for separation.
Formation of an Azeotrope with Solvent Some compounds can form azeotropes with solvents, making them difficult to separate by distillation or evaporation. Try co-evaporation with a different solvent to break the azeotrope.

Data Presentation

The following table provides a general comparison of common purification methods for aldehydes. The actual yield and purity for a specific this compound derivative will depend on its structure and the nature of the impurities.

Purification Method Typical Recovery (%) Typical Purity (%) Advantages Disadvantages
Column Chromatography (Silica Gel) 60-90>95Widely applicable, good for a range of polarities.Can cause degradation of sensitive aldehydes.
Column Chromatography (Alumina) 70-95>95Good for acid-sensitive compounds.Can be more expensive than silica gel.
Bisulfite Adduct Formation 50-85>98Highly specific for aldehydes, excellent for removing non-aldehydic impurities.Not suitable for separating different aldehydes, regeneration step required.
Vacuum Distillation 40-80>97Good for thermally stable, volatile compounds.Risk of thermal decomposition and polymerization for many this compound derivatives.
Recrystallization 30-70>99Can yield very pure material if a suitable solvent is found.Only applicable to solid derivatives, can have lower recovery.

Experimental Protocols

Protocol 1: Purification of a this compound Derivative via Bisulfite Adduct Formation

This protocol is adapted for a generic, non-water-soluble this compound derivative.

Materials:

  • Crude this compound derivative

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of a water-miscible organic solvent like methanol or THF.

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the dissolved crude product. Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the spot corresponding to the aldehyde disappears. This may take from 30 minutes to several hours.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like diethyl ether or ethyl acetate and water. Shake the funnel and allow the layers to separate. The non-aldehydic impurities will be in the organic layer. Discard the organic layer and keep the aqueous layer containing the bisulfite adduct.

  • Regeneration of the Aldehyde: To the aqueous layer, add an organic solvent (diethyl ether or ethyl acetate). While stirring, slowly add 1 M NaOH solution until the pH of the aqueous layer is strongly basic (pH > 10). This will regenerate the aldehyde from the bisulfite adduct.

  • Extraction of the Purified Aldehyde: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Purification of a this compound Derivative using Column Chromatography with a Neutralized Eluent

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Hexane/Ethyl acetate mixture, determined by TLC analysis)

  • Triethylamine

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Eluent Preparation: Prepare the eluent mixture and add triethylamine (0.1-1% v/v) to neutralize the silica gel.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Add the neutralized eluent to the top of the column and begin collecting fractions. The flow rate can be controlled with air pressure if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Combining and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Mandatory Visualization

experimental_workflow cluster_start Starting Point cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude this compound Derivative strategy Choose Purification Method start->strategy chromatography Column Chromatography strategy->chromatography bisulfite Bisulfite Adduct Formation strategy->bisulfite distillation Vacuum Distillation strategy->distillation check_purity Assess Purity (TLC, NMR, etc.) chromatography->check_purity bisulfite->check_purity distillation->check_purity low_yield Low Yield? check_purity->low_yield Purity OK? impurities Persistent Impurities? check_purity->impurities Purity Not OK? pure_product Pure this compound Derivative check_purity->pure_product Purity >95% low_yield->strategy Re-evaluate Method impurities->strategy Choose Alternative Method

Caption: A logical workflow for the purification of this compound derivatives.

bisulfite_purification start Crude Aldehyde Mixture dissolve Dissolve in Miscible Solvent (e.g., Methanol) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) dissolve->add_bisulfite stir Stir to Form Bisulfite Adduct add_bisulfite->stir extract_impurities Extract with Immiscible Organic Solvent stir->extract_impurities aqueous_layer Aqueous Layer (Contains Bisulfite Adduct) extract_impurities->aqueous_layer organic_layer_impurities Organic Layer (Contains Impurities) extract_impurities->organic_layer_impurities regenerate Add Base (e.g., NaOH) to Regenerate Aldehyde aqueous_layer->regenerate extract_product Extract with Organic Solvent regenerate->extract_product aqueous_waste Aqueous Waste extract_product->aqueous_waste organic_layer_product Organic Layer (Contains Pure Aldehyde) extract_product->organic_layer_product dry_concentrate Dry and Concentrate organic_layer_product->dry_concentrate end Pure Aldehyde dry_concentrate->end

Caption: Experimental workflow for bisulfite purification of aldehydes.

Signaling Pathways Involving Aldehydes

While specific signaling pathways directly involving this compound derivatives are not extensively documented in publicly available literature, it is important to consider the broader context of aldehydes as signaling molecules, particularly those generated from lipid peroxidation.

This compound is a product of lipid peroxidation and, like other reactive aldehydes, has the potential to participate in cellular signaling. Aldehydes generated from lipid peroxidation, such as 4-hydroxynonenal (4-HNE), are known to be involved in redox-sensitive signaling pathways. These molecules can modulate the activity of various proteins and transcription factors, including NF-κB and Nrf2, which are critical in inflammatory responses and cellular defense against oxidative stress.

Interestingly, some research suggests that this compound may act as a signaling molecule in plants, playing a role in defense mechanisms against herbivores and pathogens. This highlights the potential for this compound and its derivatives to have biological activity and interact with signaling cascades, a crucial consideration for professionals in drug development. Further research is needed to elucidate the specific signaling pathways that may be modulated by this compound derivatives in mammalian systems.

minimizing side-product formation in Nonanedial reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions involving nonanedial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in reactions involving this compound?

A1: The primary side-products in this compound reactions stem from its bifunctional nature. The most common side-reactions include:

  • Intramolecular Aldol Condensation: this compound can react with itself to form cyclic products. Due to the formation of thermodynamically stable rings, five and six-membered rings are the preferred products of intramolecular aldol reactions.

  • Polymerization: Similar to other dialdehydes like glutaraldehyde, this compound can undergo polymerization, especially under alkaline conditions.[1] This occurs through a combination of aldol condensation and Michael reactions between this compound molecules, leading to the formation of poly-glutaraldehyde-type oligomers.

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids. This can be a significant side-reaction if oxidizing agents are present or if the reaction is exposed to air for extended periods.

Q2: How can I prevent the intramolecular aldol condensation of this compound?

A2: To minimize intramolecular aldol condensation, consider the following strategies:

  • Protecting Groups: Employ a protecting group for one of the aldehyde functionalities. This is the most effective method to prevent intramolecular reactions. Acetals are excellent protecting groups for aldehydes as they are stable under many reaction conditions and can be selectively removed.

  • Reaction Conditions: Carefully control the reaction pH. Strong bases can promote the formation of enolates, which initiate the aldol condensation. Using milder bases or non-basic conditions can help reduce this side-reaction.

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of the intramolecular aldol condensation more than the desired reaction.

Q3: What conditions favor the polymerization of this compound, and how can it be avoided?

A3: Polymerization of this compound is a significant issue, particularly under certain conditions.

  • pH: Alkaline conditions (pH 7.5-8.5) significantly promote the polymerization of dialdehydes like glutaraldehyde. To avoid this, maintain a neutral or slightly acidic pH if your desired reaction allows.

  • Concentration: High concentrations of this compound can increase the likelihood of intermolecular reactions leading to polymerization. Whenever possible, use more dilute solutions.

  • Temperature: Elevated temperatures can accelerate polymerization. Running reactions at lower temperatures can help minimize this side-reaction.

Q4: Can I selectively react with only one of the aldehyde groups in this compound?

A4: Yes, selective reaction is possible through the use of protecting groups. Since this compound is a symmetrical molecule, you cannot directly achieve regioselectivity. However, by protecting one aldehyde group, you can perform chemistry on the other. A common strategy involves the use of a diol (e.g., ethylene glycol) to form a cyclic acetal at one end. This protected aldehyde is unreactive under many conditions, allowing for selective transformation of the free aldehyde. The protecting group can then be removed under acidic conditions.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a viscous, insoluble material.
Possible Cause Troubleshooting Step
Polymerization of this compound - Control pH: Ensure the reaction medium is not alkaline. Adjust the pH to neutral or slightly acidic if compatible with your reaction. - Lower Concentration: Perform the reaction at a higher dilution to disfavor intermolecular reactions. - Reduce Temperature: Run the reaction at a lower temperature to slow down the rate of polymerization.
Formation of insoluble aldol condensation products - Solvent Selection: Use a solvent system that effectively solubilizes both the starting materials and the desired product, which may help to keep intermediates in solution and prevent precipitation of side-products.
Issue 2: The major product is a cyclic compound instead of the desired linear product.
Possible Cause Troubleshooting Step
Intramolecular Aldol Condensation - Use a Protecting Group: Protect one of the aldehyde groups as an acetal before proceeding with the reaction. This will prevent the intramolecular cyclization. - Modify Reaction Conditions: Avoid strongly basic conditions that promote enolate formation. Consider using a non-protic solvent to disfavor proton transfer steps involved in the aldol reaction.
Issue 3: Presence of carboxylic acid impurities in the final product.
Possible Cause Troubleshooting Step
Oxidation of this compound - Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use Fresh Solvents: Ensure that the solvents are free of peroxides and other oxidizing impurities. - Purification: If oxidation has occurred, the carboxylic acid impurity can often be removed by a mild basic wash during the work-up.

Quantitative Data on Side-Product Formation (Analog: Glutaraldehyde)

Specific quantitative data for this compound is limited in the literature. The following table provides data for glutaraldehyde, a structurally similar dialdehyde, to illustrate the effect of pH on polymerization.

pH Monomer (%) Oligomers/Polymers (%) Observations
4.0 >95%<5%Relatively stable, polymerization is slow.
7.0 ~50%~50%Significant presence of oligomers.
8.5 <20%>80%Rapid polymerization occurs.

Key Experimental Protocols

Protocol 1: Monoprotection of this compound using Ethylene Glycol

Objective: To selectively protect one aldehyde group of this compound as a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol (1 equivalent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add 1 equivalent of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting this compound is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the monoprotected this compound.

Protocol 2: Deprotection of Monoprotected this compound

Objective: To remove the acetal protecting group and regenerate the free aldehyde.

Materials:

  • Monoprotected this compound

  • Acetone

  • Water

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the monoprotected this compound in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected this compound.

Visualizing Reaction Pathways and Workflows

nonanedial_reactions This compound This compound desired_product Desired Product This compound->desired_product Desired Reaction intramolecular_aldol Intramolecular Aldol Condensation This compound->intramolecular_aldol Side Reaction (e.g., base catalysis) polymerization Polymerization This compound->polymerization Side Reaction (e.g., high pH, high conc.) oxidation Oxidation This compound->oxidation Side Reaction (e.g., air exposure) cyclic_product Cyclic Side-Product intramolecular_aldol->cyclic_product polymer_product Polymeric Side-Product polymerization->polymer_product acid_product Carboxylic Acid Side-Product oxidation->acid_product

Caption: Competing reaction pathways for this compound.

experimental_workflow start Start: this compound protection Step 1: Monoprotection (e.g., with ethylene glycol) start->protection reaction Step 2: Desired Reaction on the free aldehyde protection->reaction deprotection Step 3: Deprotection (acidic hydrolysis) reaction->deprotection purification Step 4: Purification (e.g., chromatography) deprotection->purification end Final Product purification->end

Caption: Workflow for selective reaction of this compound.

References

Technical Support Center: Stabilizing Nonanedial in Aqueous Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of nonanedial in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the stability and handling of this compound in aqueous solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in aqueous solutions?

This compound is a nine-carbon dialdehyde that is often used in biological research as a crosslinking agent or as a representative lipid peroxidation product to study cellular stress responses. Its two aldehyde functional groups make it highly reactive. In aqueous solutions, this compound is prone to several reactions that can affect its stability and concentration, including:

  • Polymerization: Aldehyde groups can react with each other, especially under alkaline conditions, to form polymers. This reduces the concentration of monomeric, active this compound.

  • Oxidation: Aldehydes can be oxidized to carboxylic acids, altering the biological activity of the solution.

  • Hydration: In water, aldehydes can exist in equilibrium with their hydrate (gem-diol) form. While this is a reversible process, it can influence the reactivity of the aldehyde.

  • Reactions with media components: The aldehyde groups can react with amines and other nucleophiles present in complex biological media.

These instability issues can lead to a lack of reproducibility in experiments and inaccurate results.

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent where it is more stable, such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Immediately before use, the stock solution should be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to use the freshly prepared aqueous solution as quickly as possible.

Q3: What is the optimal pH for aqueous solutions of this compound?

Based on the behavior of similar dialdehydes like glutaraldehyde, this compound is expected to be most stable in slightly acidic conditions (pH 3.0-5.5).[1][2][3] Under these conditions, the rate of polymerization is significantly reduced. In contrast, alkaline conditions (pH > 7.5) promote aldol condensation and polymerization, leading to a rapid loss of monomeric this compound.[1][2]

Q4: Can I use common biological buffers like PBS or Tris with this compound?

Caution should be exercised when using buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). Aldehydes can react with primary amines to form Schiff bases or other adducts, such as oxazolidines with Tris. This reaction will decrease the effective concentration of this compound and may interfere with the assay. Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or MOPS, are generally more suitable. However, it is always advisable to perform a control experiment to ensure the buffer itself does not interfere with the assay or the stability of this compound under the specific experimental conditions.

Q5: How can I verify the concentration of my this compound solution over time?

The concentration of this compound in an aqueous solution can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is a common method for quantifying aldehydes.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the quantification of aldehydes, often after a derivatization step.[5]

  • Spectrophotometric Assays: Simple colorimetric assays, such as those using thiobarbituric acid (TBA) for related aldehydes like malondialdehyde, might be adapted to provide a relative measure of this compound concentration, although specificity could be a concern.[6]

Regularly checking the concentration of freshly prepared and aged solutions can help in understanding the stability of this compound in your specific experimental setup.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results between experiments. 1. Degradation of this compound stock solution. 2. Instability of this compound in aqueous working solution. 3. Reaction of this compound with buffer components. 1. Prepare fresh aliquots of this compound stock solution from a reliable source. Store at -80°C. Avoid repeated freeze-thaw cycles.2. Prepare fresh working solutions immediately before each experiment. Minimize the time the aqueous solution is kept before being added to the assay.3. Switch to a non-amine-containing buffer such as PBS, HEPES, or MOPS. Perform a buffer-only control to check for interference.
Loss of biological activity of this compound over a short period in aqueous solution. 1. Polymerization of this compound. 2. Oxidation of this compound. 3. High pH of the aqueous solution. 1. Prepare solutions at a slightly acidic pH (e.g., 5.5) if the experimental system allows. Work with dilute solutions, as polymerization is often concentration-dependent.2. Consider adding a low concentration of an antioxidant, such as BHT (butylated hydroxytoluene), to the stock solution. Ensure the antioxidant is compatible with your assay.3. Adjust the pH of your buffer to be as low as is compatible with your biological system to slow down polymerization.
Unexpected cytotoxicity or off-target effects. 1. Formation of toxic byproducts from this compound degradation. 2. Reaction of this compound with components of the cell culture medium. 3. High concentration of the organic solvent from the stock solution. 1. Use freshly prepared this compound solutions to minimize the presence of degradation products.2. Reduce the serum concentration in the medium during the treatment period, as aldehydes can react with proteins in the serum. Perform a control with this compound in a serum-free medium to assess this effect.3. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is below the cytotoxic threshold for your cell line (typically <0.5%).
Precipitate forms in the aqueous this compound solution. 1. Polymerization of this compound leading to insoluble polymers. 2. Low solubility of this compound at the working concentration. 1. This is a strong indication of instability. Prepare a fresh, more dilute solution. Consider adjusting the pH to be more acidic.2. If solubility is an issue, consider the use of a biocompatible co-solvent. However, the effect of the co-solvent on the biological system must be carefully evaluated.

III. Data on Aldehyde Stability

While specific quantitative data for this compound is limited in the literature, the stability of glutaraldehyde, a structurally similar dialdehyde, provides valuable insights. The following table summarizes the stability of glutaraldehyde under different pH conditions, which can be used as a guideline for this compound.

pHStabilityPredominant SpeciesReference(s)
3.0 - 4.0 HighMonomeric, hydrated forms[1][2][3]
~7.0 ModerateEquilibrium of monomer, hydrates, and some oligomers[2]
7.5 - 8.5 LowRapid polymerization to α,β-unsaturated polymers[1][2]

Note: The rate of polymerization and degradation is also dependent on temperature and concentration. It is recommended to perform experiments at the lowest feasible temperature and concentration to enhance stability.

A patent for the stabilization of C3-C14 aliphatic aldehydes suggests the use of low concentrations of alkaline substances. This seemingly contradictory finding may depend on the specific reaction mechanism being inhibited and the concentration of the stabilizer.

Stabilizer ClassExampleConcentration Range (ppm)Reference
Alkaline SubstancesAlkali metal hydroxides, carbonates0.05 - 20[7]

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol provides a general method for preparing a more stable aqueous solution of this compound for use in biological assays.

  • Prepare Stock Solution: Dissolve high-purity this compound in anhydrous DMSO to a concentration of 100 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in amber glass vials and store at -80°C.

  • Prepare Working Buffer: Prepare your desired biological buffer (e.g., PBS, HEPES) and adjust the pH to a slightly acidic value if your experimental system can tolerate it (e.g., pH 6.0-6.5). De-gas the buffer by bubbling with nitrogen or argon to remove dissolved oxygen.

  • Dilution: Just before use, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in the prepared, de-gassed buffer.

  • Immediate Use: Use the freshly prepared aqueous this compound solution immediately to minimize degradation.

Protocol 2: General Cytotoxicity Assay for this compound

This protocol describes a general workflow for assessing the cytotoxicity of this compound using a standard MTT or similar viability assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in your cell culture medium immediately before treating the cells. It is advisable to use a serum-free or low-serum medium to reduce reactions with media components.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of DMSO as the highest this compound concentration), and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or PrestoBlue).

  • Data Analysis: Read the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value of this compound for your cell line.

V. Visualizations

Logical Workflow for Troubleshooting this compound Instability

G Troubleshooting this compound Instability A Inconsistent Results or Loss of Activity B Check Stock Solution (Age, Storage, Freeze-Thaw) A->B C Check Working Solution (Preparation Time, pH, Buffer) A->C D Prepare Fresh Stock B->D Issue Found G Re-run Experiment B->G No Issue E Use Freshly Prepared Working Solution C->E Issue Found F Optimize Buffer (Non-amine, pH) C->F Issue Found C->G No Issue D->G E->G F->G

Caption: A flowchart for troubleshooting common issues with this compound.

Proposed Signaling Pathway Activated by Aldehydes

G Aldehyde-Induced NF-κB Activation A Lipid Peroxidation (e.g., this compound) B Increased Intracellular ROS A->B C IKK Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB (p50/p65) Translocation to Nucleus D->E F Gene Transcription (Inflammatory Cytokines, etc.) E->F

Caption: A simplified diagram of the proposed NF-κB signaling pathway activated by lipid peroxidation-derived aldehydes like this compound.[8][9]

References

Technical Support Center: Overcoming Solubility Challenges with Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with Nonanedial and facing challenges with its solubility in aqueous buffer systems. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound (C9H16O2) is a nine-carbon dialdehyde.[1] Its structure consists of a flexible nine-carbon aliphatic chain with a reactive aldehyde group at each end. This long hydrocarbon chain is nonpolar and hydrophobic, leading to very low solubility in water and aqueous buffer systems. The principle of "like dissolves like" governs solubility; the hydrophobic nature of the carbon chain outweighs the modest polarity of the two aldehyde groups, causing it to be immiscible in polar solvents like water.

Key Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Formula C9H16O2 -
Molecular Weight 156.22 g/mol [1] Influences molar concentration calculations.
Calculated XLogP3 1.4[1] A positive value indicates higher solubility in lipids than in water (hydrophobicity).

| Structure | OHC-(CH2)7-CHO | The long (CH2)7 chain is the primary reason for poor aqueous solubility. |

Q2: What is the recommended first step for preparing a this compound solution for my experiment?

The most effective initial step is to prepare a highly concentrated stock solution of this compound in a water-miscible organic co-solvent. This stock can then be diluted to the final working concentration in your aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent first choice because it can dissolve a wide range of both nonpolar and polar compounds and is miscible with water.[2]

Recommended Co-solvents for Stock Solution Preparation

Co-solvent Recommended Starting Stock Concentration Key Considerations
DMSO (Dimethyl sulfoxide) 100 mM - 1 M Widely compatible and used in many biological assays. Can be toxic to cells at final concentrations >0.5-1%.[2]
Ethanol (EtOH) 100 mM - 500 mM Good for many applications, but can be volatile. May cause protein precipitation at higher concentrations.

| DMF (Dimethylformamide) | 100 mM - 1 M | A strong polar aprotic solvent, but more toxic than DMSO. Handle with care. |

Experimental Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Objective: To create a concentrated, soluble stock of this compound for dilution into aqueous buffers.

Materials:

  • This compound (liquid or solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (MW = 156.22 g/mol ):

    • Mass (g) = 0.1 mol/L * 0.001 L * 156.22 g/mol = 0.01562 g = 15.62 mg

  • Weigh this compound: Accurately weigh 15.62 mg of this compound into a clean, dry vial.

  • Add Co-solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex at room temperature for 1-2 minutes, or until the this compound is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, low-retention tubes to prevent absorption of water and degradation.

Q3: My this compound precipitates when I dilute the stock solution into my buffer. What should I do?

This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. The co-solvent concentration is no longer high enough to keep it dissolved. Follow this troubleshooting workflow to resolve the issue.

G start Precipitation Observed Upon Dilution q1 Is the final co-solvent concentration <1%? start->q1 s1 Increase co-solvent (e.g., to 1% DMSO). Always include a vehicle control. q1->s1 Yes q2 Is precipitation still occurring? q1->q2 No s1->q2 s2 Lower the final This compound concentration. q2->s2 Yes end Solution Stable q2->end No s3 Use a surfactant (See FAQ 4). s2->s3 s2->end s4 Use cyclodextrins. s3->s4 s3->end s4->end

Caption: Troubleshooting workflow for this compound precipitation.

Key Takeaway: Always add the concentrated stock solution to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

Q4: How can surfactants improve solubility, and which one should I use?

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic molecules like this compound can be encapsulated within this core, effectively solubilizing them in the bulk aqueous phase. Non-ionic surfactants are generally preferred for biological experiments as they are less likely to denature proteins.

Common Non-ionic Surfactants for Solubilization

Surfactant Typical Working Concentration Key Considerations
Tween® 20 0.01% - 0.1% (v/v) Widely used, generally mild. Can interfere with some assays.
Triton™ X-100 0.01% - 0.1% (v/v) Effective solubilizer, but can lyse cell membranes at higher concentrations.

| Pluronic® F-68 | 0.02% - 0.1% (w/v) | A gentle surfactant often used in cell culture to protect against shear stress. |

Experimental Protocol 2: Solubilizing this compound with Tween® 20

Objective: To prepare a this compound working solution in an aqueous buffer using a surfactant to prevent precipitation.

Materials:

  • 100 mM this compound stock in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • 10% (v/v) Tween® 20 stock solution in water

  • Vortex mixer

Procedure:

  • Prepare the Buffer: In a conical tube, prepare the final volume of buffer required for your experiment.

  • Add Surfactant: Add the 10% Tween® 20 stock solution to the buffer to achieve the desired final concentration (e.g., for a 0.05% final concentration, add 5 µL of 10% stock per 1 mL of buffer). Mix thoroughly.

  • Prepare Diluted Stock: In a separate microcentrifuge tube, perform an intermediate dilution of your 100 mM this compound stock in DMSO if a very low final concentration is required.

  • Final Dilution: While vigorously vortexing the buffer/surfactant mixture, slowly add the required volume of the this compound stock solution drop-by-drop. For example, to make a 100 µM solution from a 100 mM stock, add 1 µL of stock to 1 mL of buffer.

  • Equilibrate: Allow the solution to mix for 5-10 minutes at room temperature to ensure micelle formation and encapsulation are complete. The solution should remain clear.

Q5: How do I ensure that the solubilizing agent isn't affecting my experimental results?

This is a critical consideration. Both co-solvents and surfactants can have independent biological or chemical effects. The only way to account for this is by using a vehicle control .

A vehicle control is a sample that contains everything that your experimental sample contains—the buffer, the co-solvent, and/or the surfactant—at the exact same final concentration, but without the this compound. Any effect observed in the vehicle control can be attributed to the solubilizing agents and can be subtracted from the effect seen with this compound.

G cluster_0 Experimental Setup control Negative Control (Buffer Only) vehicle Vehicle Control (Buffer + 1% DMSO) vehicle->control Compare to assess vehicle effect treatment Treatment (Buffer + 1% DMSO + this compound) treatment->vehicle Compare to isolate This compound effect

Caption: The importance of controls in experimental design.

Application Context: this compound in Oxidative Stress Signaling

This compound can be used as a tool to study the effects of lipid peroxidation, a key event in oxidative stress.[3][4][5][6] Aldehydes generated from lipid peroxidation are reactive electrophiles that can modify proteins and trigger cellular signaling cascades, such as apoptosis or antioxidant responses.[5][7]

G ros Oxidative Stress (e.g., H2O2) membrane Membrane Lipids (Polyunsaturated Fatty Acids) ros->membrane attacks lpo Lipid Peroxidation membrane->lpo nda This compound (NDA) & other aldehydes lpo->nda generates proteins Cellular Proteins (e.g., Keap1, Caspases) nda->proteins reacts with adducts Protein Adducts (Carbonyl Stress) proteins->adducts response Cellular Response adducts->response

Caption: this compound's role in a hypothetical oxidative stress pathway.

References

Technical Support Center: Refining Quantification Methods for Nonanedial in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of nonanedial. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate measurement of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for quantifying this compound in complex mixtures?

A1: The most widely used and robust method for the quantification of this compound and other aldehydes in complex matrices is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Derivatization is crucial because this compound, a dicarbonyl compound, can be thermally unstable and may not chromatograph well in its native form.

Q2: Why is derivatization necessary for this compound analysis?

A2: Derivatization serves several key purposes in the analysis of aldehydes like this compound:

  • Improved Stability: It converts the reactive aldehyde groups into more stable functional groups, preventing degradation during the high temperatures of GC analysis.

  • Enhanced Volatility: The derivatives are often more volatile than the parent compound, leading to better chromatographic separation.

  • Increased Sensitivity: By introducing moieties that are highly responsive to the detector (e.g., electron-capturing groups for an Electron Capture Detector (ECD) or providing characteristic ions for MS), derivatization can significantly improve the sensitivity of the analysis.

Q3: What is the recommended derivatizing agent for this compound?

A3: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly recommended derivatizing agent for aldehydes, including dicarbonyls like this compound.[1] It reacts with the carbonyl groups to form stable oxime derivatives that are readily analyzed by GC-MS.

Q4: What are the main challenges in quantifying this compound in biological samples?

A4: The main challenges include:

  • Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the derivatized this compound in the MS source, leading to ion suppression or enhancement and affecting accuracy.[2]

  • Sample Preparation: Efficiently extracting this compound from the complex matrix and removing interfering substances without losing the analyte is critical.

  • Derivatization Efficiency: Ensuring the complete and reproducible derivatization of both carbonyl groups of this compound is essential for accurate quantification. Incomplete derivatization can lead to an underestimation of the analyte concentration.

  • Analyte Stability: this compound is a reactive aldehyde and can be unstable in the biological matrix and during sample processing.

Q5: How can I minimize matrix effects in my analysis?

A5: To minimize matrix effects, you can:

  • Optimize Sample Cleanup: Employ effective sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples.

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of PFBHA-derivatized this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or detector can interact with the analyte. 2. Column Contamination: Non-volatile matrix components accumulating at the head of the column. 3. Improper Derivatization: Incomplete derivatization leaving polar aldehyde groups.1. Use a deactivated injector liner. Perform regular inlet maintenance. 2. Trim the first few centimeters of the GC column. Use a guard column. 3. Optimize derivatization conditions (time, temperature, reagent concentration).
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent Injection Volume: Issues with the autosampler syringe. 2. Leaky Septum: A worn-out septum in the injector can cause sample loss. 3. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition. 4. Matrix Effects: Variable ion suppression/enhancement between samples.1. Check the syringe for bubbles and proper functioning. 2. Replace the septum regularly. 3. Ensure precise and consistent addition of the derivatizing agent and control reaction conditions. 4. Use a stable isotope-labeled internal standard and matrix-matched calibrators.
Low Sensitivity/No Peak 1. Analyte Degradation: this compound may have degraded during sample storage or preparation. 2. Inefficient Extraction: Poor recovery of this compound from the sample matrix. 3. Suboptimal Derivatization: The reaction may not be proceeding to completion. 4. MS Detector Issues: The detector may not be tuned or operating correctly.1. Keep samples frozen and minimize freeze-thaw cycles. Process samples promptly. 2. Optimize the extraction solvent and procedure. 3. Increase derivatization time, temperature, or reagent concentration. Check the pH of the reaction mixture. 4. Tune the mass spectrometer and check for any issues with the detector.
Ghost Peaks (Peaks in Blank Injections) 1. Carryover from Previous Injections: High-concentration samples can contaminate the syringe and injector. 2. Contaminated Solvents or Reagents: Impurities in the solvents or derivatizing agent. 3. Septum Bleed: Degradation of the injector septum can release contaminants.1. Run several solvent blanks after high-concentration samples. Clean the syringe and injector. 2. Use high-purity solvents and reagents. Run a reagent blank. 3. Use high-quality, low-bleed septa.
Split Peaks 1. Improper Column Installation: The column may not be cut evenly or installed correctly in the injector or detector. 2. Sample Overload: Injecting too much sample onto the column. 3. Inlet Discrimination: Inefficient vaporization of the sample in the injector.1. Ensure the column is cut cleanly and installed at the correct depth. 2. Reduce the injection volume or dilute the sample. 3. Use a packed liner to promote better sample vaporization.

Experimental Protocols

Method: Quantification of this compound in Human Plasma by GC-MS with PFBHA Derivatization

This protocol is a representative method and may require optimization for specific laboratory conditions and sample types.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean glass vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., acetonitrile or a buffer solution at pH 4).[3]

  • Incubate the mixture at 60-70°C for 60 minutes to ensure complete derivatization of both carbonyl groups.[3][4]

  • After incubation, cool the sample to room temperature.

  • Add 100 µL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivatives.

  • Transfer the hexane layer to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Injection Volume: 1 µL, splitless injection.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the this compound-bis-PFBHA derivative and the internal standard.

Data Presentation

The following table summarizes representative quantitative data for the analysis of dicarbonyl compounds in biological matrices using GC-MS with PFBHA derivatization. These values can serve as a benchmark for method development and validation.

Parameter Representative Value Reference
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[5]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[5]
Linearity (r²) > 0.99[6]
Recovery (%) 85 - 115%[6]
Intra-day Precision (%RSD) < 15%[6]
Inter-day Precision (%RSD) < 15%[6]

Mandatory Visualizations

Lipid Peroxidation and Aldehyde Formation Pathway

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation Oxygen O₂ Oxygen->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Another_PUFA Another PUFA Another_PUFA->Lipid_Hydroperoxide Degradation Degradation Lipid_Hydroperoxide->Degradation This compound This compound Degradation->this compound Other_Aldehydes Other Aldehydes (e.g., 4-HNE, MDA) Degradation->Other_Aldehydes

Caption: Lipid peroxidation pathway leading to the formation of this compound.

Experimental Workflow for this compound Quantification

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (Hexane) Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Add_PFBHA Add PFBHA Solution Evaporation->Add_PFBHA Incubation Incubate (e.g., 60°C for 60 min) Add_PFBHA->Incubation Extraction Extract with Hexane Incubation->Extraction GC_MS GC-MS Injection Extraction->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

References

strategies to control the rate of Nonanedial-based cross-linking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nonanedial-based cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-based cross-linking?

A1: this compound is a nine-carbon dialdehyde that cross-links proteins primarily through the reaction of its two aldehyde groups with the primary amine groups on lysine residues and the N-terminus of proteins. This reaction forms a Schiff base, which can then be further stabilized.[1][2]

Q2: How can I control the rate of the cross-linking reaction?

A2: The rate of this compound-based cross-linking can be controlled by several factors:

  • Concentration: Increasing the concentration of this compound will generally increase the rate of cross-linking.[3][4]

  • pH: The reaction is pH-dependent. Schiff base formation is favored at neutral to slightly alkaline pH (typically pH 7.0-8.5).[5][6][7]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, excessively high temperatures can lead to protein denaturation.

  • Incubation Time: Longer incubation times will result in a higher degree of cross-linking.

Q3: My cross-linking is too weak or non-existent. What are the possible causes and solutions?

A3:

  • Insufficient this compound Concentration: The concentration of this compound may be too low. Try increasing the molar excess of this compound to your protein.

  • Suboptimal pH: Ensure your reaction buffer is within the optimal pH range for Schiff base formation (pH 7.0-8.5).[7] Amine-containing buffers like Tris should be avoided as they can compete with the reaction.[7][8]

  • Short Incubation Time: The reaction may not have had enough time to proceed. Increase the incubation time.

  • Low Temperature: If the reaction is being performed at a low temperature, consider increasing it to room temperature or 37°C.

  • Hydrolysis of this compound: Ensure your this compound stock solution is fresh, as aldehydes can oxidize or polymerize over time.

Q4: My cross-linking is too strong, leading to protein precipitation and aggregation. How can I resolve this?

A4:

  • Excessive this compound Concentration: The concentration of this compound may be too high, leading to extensive and uncontrolled cross-linking. Reduce the molar excess of this compound.

  • Long Incubation Time: The reaction may have proceeded for too long. Reduce the incubation time.

  • High Temperature: A high reaction temperature may be accelerating the reaction too much. Try performing the reaction at a lower temperature (e.g., room temperature or 4°C).

  • High Protein Concentration: Very high concentrations of your target protein can also lead to intermolecular cross-linking and aggregation. Try diluting your protein sample.

Q5: How can I stop or "quench" the this compound cross-linking reaction?

A5: The cross-linking reaction can be quenched by adding a reagent that reacts with the excess aldehyde groups of this compound. Common quenching agents include:

  • Tris Buffer: A final concentration of 20-50 mM Tris at a pH of ~7.5-8.0 can effectively quench the reaction.

  • Glycine: Adding glycine will also consume the excess aldehyde groups.[9]

  • Sodium Borohydride (NaBH₄): This reagent will reduce the Schiff bases to stable secondary amine linkages and also reduce any unreacted aldehyde groups. This should be performed with caution and in a well-ventilated area.

Q6: Are there any known side reactions or artifacts associated with this compound cross-linking?

A6: As with other aldehyde-based cross-linkers, potential side reactions can include the formation of intra-molecular cross-links within a single protein molecule, and the potential for polymerization of the dialdehyde itself, especially at high concentrations. It is also possible for the aldehyde groups to react with other nucleophilic side chains in proteins, although the reaction with primary amines is the most predominant.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to no cross-linking observed Insufficient this compound concentration.Increase the molar ratio of this compound to protein.
Suboptimal reaction buffer pH.Ensure the buffer pH is between 7.0 and 8.5. Avoid amine-containing buffers like Tris during the reaction.[7][8]
Short incubation time or low temperature.Increase the incubation time and/or temperature.
Inactive this compound.Use a fresh stock solution of this compound.
Excessive cross-linking and protein precipitation This compound concentration is too high.Decrease the molar ratio of this compound to protein.
Incubation time is too long.Reduce the duration of the cross-linking reaction.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 4°C or room temperature).
High protein concentration.Reduce the concentration of the protein sample.
Difficulty detecting cross-linked products by Western Blot Epitope masking by the cross-linker.Try a different primary antibody that recognizes a different epitope on the target protein.
Cross-linked complexes are too large to enter the gel.Use a lower percentage acrylamide gel or a gradient gel. Ensure complete denaturation and reduction of the sample before loading.
Inconsistent results between experiments Variability in reagent preparation.Prepare fresh this compound and buffer solutions for each experiment.
Inconsistent incubation times or temperatures.Carefully control and monitor the reaction time and temperature.

Experimental Protocols

General Protocol for this compound-Based Cross-Linking of Proteins

This protocol provides a general starting point. Optimal conditions may vary depending on the specific proteins and experimental goals.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES) at a known concentration.

  • This compound stock solution (e.g., 100 mM in DMSO or ethanol).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Reaction tubes.

Procedure:

  • Prepare Protein Sample: Ensure your protein sample is in an amine-free buffer at the desired concentration.

  • Add this compound: Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 10- to 50-fold molar excess of this compound to protein.

  • Incubate: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

The optimal concentration of this compound and reaction time will depend on the specific protein and desired degree of cross-linking. The following table provides a hypothetical starting point for optimization, based on general principles for dialdehyde cross-linkers.

Parameter Range Considerations
This compound Concentration (Molar Excess to Protein) 10x - 100xStart with a lower concentration to avoid excessive cross-linking and precipitation.
Protein Concentration 0.1 - 5 mg/mLHigher concentrations may favor intermolecular cross-linking.
pH 7.0 - 8.5Optimal for Schiff base formation with primary amines.[5][6][7]
Temperature 4°C - 37°CHigher temperatures increase the reaction rate but may risk protein denaturation.
Incubation Time 15 - 120 minutesShorter times for higher concentrations and temperatures.

Visualizations

Reaction Mechanism of this compound with Lysine

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cross-link Formation Protein_Lysine Protein-Lysine (Primary Amine) Schiff_Base Schiff Base Intermediate Protein_Lysine->Schiff_Base + this compound This compound This compound (Aldehyde) Schiff_Base_2 Schiff Base Intermediate Crosslinked_Product Cross-linked Product Schiff_Base_2->Crosslinked_Product + Second Lysine Second_Lysine Second Protein-Lysine

Caption: this compound cross-linking mechanism with protein lysine residues.

Experimental Workflow for this compound Cross-Linking and Analysis

G Start Start: Protein Sample Add_this compound Add this compound Start->Add_this compound Incubate Incubate (Time, Temperature) Add_this compound->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Analysis Downstream Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Caption: General experimental workflow for this compound cross-linking.

Logical Diagram for Troubleshooting Low Cross-Linking Efficiency

G Problem Problem: Low Cross-linking Check_Concentration Is this compound Concentration Sufficient? Problem->Check_Concentration Increase_Concentration Action: Increase Concentration Check_Concentration->Increase_Concentration No Check_pH Is Buffer pH Optimal (7.0-8.5)? Check_Concentration->Check_pH Yes Solution Solution: Improved Cross-linking Increase_Concentration->Solution Adjust_pH Action: Adjust Buffer pH Check_pH->Adjust_pH No Check_Time_Temp Is Incubation Time/ Temperature Sufficient? Check_pH->Check_Time_Temp Yes Adjust_pH->Solution Increase_Time_Temp Action: Increase Time/Temp Check_Time_Temp->Increase_Time_Temp No Check_Time_Temp->Solution Yes Increase_Time_Temp->Solution

Caption: Troubleshooting logic for low this compound cross-linking.

References

Validation & Comparative

A Comparative Analysis of Nonanedial and Succinaldehyde for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective crosslinking agents, this guide provides a detailed comparison of nonanedial and succinaldehyde for protein conjugation. This analysis is based on their chemical properties, reactivity, and potential impact on protein structure and function, offering insights into their respective advantages and disadvantages in bioconjugation applications.

Introduction

The covalent crosslinking of proteins is a fundamental tool in biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), stabilized protein complexes for structural studies, and enzyme immobilization. The choice of a crosslinking agent is critical, as it influences the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the preservation of the protein's biological activity. Aldehyde-based crosslinkers, which primarily react with the primary amino groups of lysine residues, are a well-established class of reagents. This guide focuses on a comparative study of two such agents: this compound, a nine-carbon aliphatic dialdehyde, and succinaldehyde, a four-carbon aliphatic dialdehyde.

Chemical Properties and Reactivity

Both this compound and succinaldehyde are bifunctional reagents, meaning they possess two aldehyde groups that can react with primary amines on proteins, such as the ε-amino group of lysine residues. This reaction proceeds via the formation of a Schiff base, a covalent bond between the aldehyde's carbonyl carbon and the amine's nitrogen.

Succinaldehyde, with its shorter carbon chain, is a more compact crosslinker. In aqueous solutions, it is known to exist in equilibrium with cyclic hydrate forms.[1][2] This dynamic equilibrium can influence its availability for reaction with proteins. Furthermore, succinaldehyde has a propensity to polymerize, especially under acidic conditions, which can be a consideration in designing conjugation protocols.[1][2]

This compound, with its longer and more flexible nine-carbon backbone, can span greater distances between reactive sites on a protein or between proteins. Information on its stability and propensity for polymerization in aqueous solutions is less readily available in the literature, but its longer chain may reduce the likelihood of intramolecular cyclization compared to succinaldehyde.

Comparative Performance in Protein Conjugation

While direct, side-by-side experimental comparisons of this compound and succinaldehyde in protein conjugation are not extensively documented in peer-reviewed literature, a comparative assessment can be inferred based on their chemical structures and the general principles of protein crosslinking.

FeatureSuccinaldehydeThis compound
Chemical Formula C4H6O2C9H16O2
Molecular Weight 86.09 g/mol 156.22 g/mol
Crosslinking Span ShortLong and flexible
Reactivity Forms Schiff bases with primary amines.[3] Prone to forming cyclic hydrates and polymerization in aqueous solution.[1][2]Forms Schiff bases with primary amines. Potentially less prone to intramolecular cyclization.
Stability of Conjugate Schiff base stability can be a concern; reduction is often required for a stable bond.Schiff base stability is likely similar to succinaldehyde and may also require reduction for long-term stability.
Potential for Intra- vs. Inter-molecular Crosslinking Shorter spacer may favor intramolecular crosslinking within a single protein.Longer, flexible spacer may be more suitable for intermolecular crosslinking between different protein molecules.
Steric Hindrance Shorter chain may lead to less steric hindrance at the conjugation site.Longer chain could potentially introduce more steric bulk, which might affect protein conformation and function.
Cytotoxicity Known to be a model for studying aldehyde-mediated toxicity.[3]Cytotoxicity data is not as readily available, but aliphatic aldehydes, in general, can exhibit toxicity.

Experimental Protocols

The following are generalized protocols for protein conjugation using dialdehydes. Optimization of reaction conditions, including pH, temperature, and reagent concentrations, is crucial for each specific protein and application.

General Protein-Aldehyde Conjugation Protocol
  • Protein Preparation: Dissolve the protein in a suitable buffer, typically at a pH between 7.0 and 9.0 to ensure the lysine residues are deprotonated and nucleophilic. Common buffers include phosphate-buffered saline (PBS) or borate buffer.

  • Crosslinker Preparation: Prepare a fresh stock solution of either succinaldehyde or this compound in an appropriate solvent (e.g., water or DMSO).

  • Conjugation Reaction: Add the dialdehyde solution to the protein solution at a specific molar excess. The optimal ratio of crosslinker to protein needs to be determined empirically. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).

  • Quenching (Optional): To stop the reaction, a quenching reagent such as Tris or glycine can be added to react with the excess aldehyde.

  • Reduction (Optional but Recommended for Stability): To form a stable secondary amine linkage from the Schiff base, a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) can be added.

  • Purification: Remove excess crosslinker and by-products using methods such as dialysis, size-exclusion chromatography, or diafiltration.

  • Characterization: Analyze the resulting conjugate to determine the degree of modification, aggregation state, and biological activity.

Analytical Methods for Characterization

A variety of analytical techniques can be employed to characterize the protein conjugates:

  • SDS-PAGE: To visualize the formation of crosslinked products (dimers, oligomers) based on their increased molecular weight.

  • Mass Spectrometry (MS): To confirm the covalent modification and determine the number of crosslinker molecules attached to the protein.[4][5]

  • UV-Vis Spectroscopy: To monitor changes in the protein's absorbance spectrum.

  • Size-Exclusion Chromatography (SEC): To assess the extent of aggregation or polymerization of the conjugate.

  • Functional Assays: To evaluate the impact of conjugation on the protein's biological activity (e.g., enzyme kinetics, antibody binding).

Visualizing the Conjugation Process

Reaction of Dialdehydes with Protein Lysine Residues

G cluster_0 Protein cluster_1 Dialdehydes cluster_2 Conjugation Products Protein Protein-NH2 (Lysine residue) Schiff_Base_S Protein-N=CH-(CH2)2-CHO Protein->Schiff_Base_S + Succinaldehyde Schiff_Base_N Protein-N=CH-(CH2)7-CHO Protein->Schiff_Base_N + this compound Succinaldehyde OHC-(CH2)2-CHO (Succinaldehyde) This compound OHC-(CH2)7-CHO (this compound) Crosslinked_S Protein-N=CH-(CH2)2-CH=N-Protein Schiff_Base_S->Crosslinked_S + Protein-NH2 Crosslinked_N Protein-N=CH-(CH2)7-CH=N-Protein Schiff_Base_N->Crosslinked_N + Protein-NH2

Caption: Reaction of primary amines on proteins with succinaldehyde or this compound to form Schiff base intermediates and subsequent crosslinked products.

Experimental Workflow for Comparative Analysis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein_Prep Protein Solution in Conjugation Buffer Conjugation_S Incubate Protein + Succinaldehyde Protein_Prep->Conjugation_S Conjugation_N Incubate Protein + This compound Protein_Prep->Conjugation_N Aldehyde_Prep_S Succinaldehyde Stock Solution Aldehyde_Prep_S->Conjugation_S Aldehyde_Prep_N This compound Stock Solution Aldehyde_Prep_N->Conjugation_N Purification_S Purify Succinaldehyde Conjugate Conjugation_S->Purification_S Purification_N Purify this compound Conjugate Conjugation_N->Purification_N Analysis Characterize Conjugates (SDS-PAGE, MS, SEC, Functional Assay) Purification_S->Analysis Purification_N->Analysis

Caption: A typical experimental workflow for the comparative study of protein conjugation with succinaldehyde and this compound.

Conclusion

The selection between this compound and succinaldehyde for protein conjugation will depend on the specific application and desired outcome.

  • Succinaldehyde is a smaller, more rigid crosslinker that may be advantageous when a short, defined crosslinking distance is required. Its propensity to form hydrates and polymers necessitates careful control of reaction conditions.

  • This compound offers a longer, more flexible spacer, which could be beneficial for crosslinking distant sites within a protein or for forming intermolecular conjugates. Its larger size may introduce more significant structural perturbations.

For any application, empirical testing is essential to determine the optimal crosslinker and reaction conditions to achieve the desired conjugation efficiency while preserving the protein's biological function. This guide provides a framework for initiating such a comparative study and making an informed decision based on the principles of protein chemistry and bioconjugation.

References

A Comparative Guide to the Biocompatibility of Crosslinked Materials: Nonanedial and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the biocompatibility and ultimate success of a biomaterial. This guide provides an objective comparison of the biocompatibility of materials crosslinked with nonanedial and its common alternatives: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide (EDC/NHS). The assessment is based on available experimental data for cytotoxicity, hemocompatibility, and in vivo biocompatibility.

While this compound is a dialdehyde crosslinker with potential applications in biomaterial fabrication, there is a notable scarcity of direct, quantitative biocompatibility data in peer-reviewed literature. Consequently, this guide draws comparisons from data on the well-characterized crosslinkers—glutaraldehyde, genipin, and EDC/NHS—to provide a comprehensive overview. It is important to note that the biocompatibility of this compound may not be directly equivalent to other dialdehydes like glutaraldehyde.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for the biocompatibility of materials crosslinked with glutaraldehyde, genipin, and EDC/NHS.

Table 1: In Vitro Cytotoxicity
Crosslinking AgentCell TypeAssayResultsReference
Glutaraldehyde ChondrocytesNot specified1.0% and 2.5% GTA were toxic to cells.[1]
L929 mouse fibroblastsMTT Assay50% and 25% extracts of glutaraldehyde-treated bovine pericardium showed 14% and 15.1% metabolic activities, respectively.[2]
Genipin Not specifiedNot specifiedSignificantly lower cytotoxicity than glutaraldehyde, with some reports indicating up to 5000-10000 times lower toxicity levels.[3]
EDC/NHS ChondrocytesNot specifiedShowed no cytotoxicity.[4]
Table 2: Hemocompatibility

Quantitative data directly comparing the hemocompatibility of this compound, glutaraldehyde, genipin, and EDC/NHS in a single study is limited. The following provides general findings.

Crosslinking AgentKey FindingsReference
Glutaraldehyde Can lead to increased thrombogenicity and may not be suitable for blood-contacting applications without further modification.[5]
Genipin Generally considered to have good hemocompatibility.[6]
EDC/NHS Materials crosslinked with EDC/NHS generally exhibit good hemocompatibility.[7]
Table 3: In Vivo Biocompatibility
Crosslinking AgentAnimal ModelKey FindingsReference
Glutaraldehyde Rat subcutaneous implantationGlutaraldehyde-treated bovine pericardium showed significant antibody response, calcification, necrotic, and inflammatory responses.[2]
Genipin Not specifiedDemonstrates minimal inflammatory reactions and reduced immune responses in various studies.[3]
EDC/NHS Not specifiedEDC crosslinking enhances mechanical strength without the risk of calcification, reduces inflammatory responses, and exhibits a slow degradation rate.[4]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation of results and for designing future studies.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Sample Preparation: Prepare extracts of the crosslinked materials according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium for a specified time and temperature.

  • Cell Culture: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and incubate until they reach sub-confluency.

  • Exposure: Remove the culture medium and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay (Direct Contact Method)

This assay determines the extent to which a material damages red blood cells.

  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate or heparin).

  • Red Blood Cell (RBC) Suspension: Prepare a diluted suspension of RBCs in a phosphate-buffered saline (PBS) solution.

  • Sample Incubation: Place the test material in a tube and add the RBC suspension. Include positive (e.g., water) and negative (e.g., PBS) controls.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Biocompatibility: Subcutaneous Implantation

This method evaluates the local tissue response to an implanted material.

  • Animal Model: Select an appropriate animal model (e.g., rats or rabbits).

  • Implantation: Surgically implant sterile samples of the test material into the subcutaneous tissue of the animals. A negative control material (e.g., medical-grade silicone) should also be implanted.

  • Observation Period: House the animals for a predetermined period (e.g., 1, 4, or 12 weeks).

  • Histological Analysis: At the end of the observation period, euthanize the animals and excise the implant and surrounding tissue.

  • Processing: Fix the tissue in formalin, embed it in paraffin, and section it for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).

  • Evaluation: A pathologist evaluates the tissue sections for signs of inflammation (e.g., presence of inflammatory cells), fibrous capsule formation, tissue integration, and any other signs of adverse reactions. The response is often scored based on the severity of these observations.

Visualizing Biocompatibility Assessment

The following diagrams illustrate the workflow for assessing biocompatibility and a simplified signaling pathway that can be activated by biomaterials.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Hemocompatibility->Data_Analysis Implantation Subcutaneous Implantation Histology Histological Evaluation Implantation->Histology Histology->Data_Analysis Biomaterial Crosslinked Biomaterial Biomaterial->Cytotoxicity Biomaterial->Hemocompatibility Biomaterial->Implantation Biocompatibility_Conclusion Biocompatibility Conclusion Data_Analysis->Biocompatibility_Conclusion

Caption: Experimental workflow for biocompatibility assessment.

Signaling_Pathway Biomaterial Biomaterial Surface Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Biomaterial->Protein_Adsorption Cell_Receptor Cell Surface Receptor (e.g., Integrin) Protein_Adsorption->Cell_Receptor Intracellular_Signaling Intracellular Signaling Cascade Cell_Receptor->Intracellular_Signaling Gene_Expression Altered Gene Expression Intracellular_Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Cellular_Response

Caption: Simplified cell-biomaterial interaction pathway.

Conclusion

The selection of a crosslinking agent has profound implications for the biocompatibility of a biomaterial. Based on the available evidence, glutaraldehyde often exhibits significant cytotoxicity and can elicit a strong in vivo inflammatory response. In contrast, genipin and EDC/NHS are generally considered to be more biocompatible alternatives, demonstrating lower cytotoxicity and milder tissue responses.

The lack of specific biocompatibility data for this compound-crosslinked materials is a significant knowledge gap. While it belongs to the same chemical class as glutaraldehyde, its biocompatibility profile cannot be assumed to be identical. Therefore, researchers considering the use of this compound as a crosslinking agent should conduct thorough in vitro and in vivo biocompatibility studies to ensure the safety and efficacy of their materials for the intended biomedical application. This guide highlights the need for further research to fully characterize the biocompatibility of this compound and enable a more direct comparison with established crosslinking agents.

References

A Comparative Analysis of Dialdehydes for Tissue Fixation: Nonanedial, Glutaraldehyde, and Formaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of tissue engineering, drug development, and biomedical research, the effective fixation of biological tissues is a cornerstone for preserving structural integrity and biological functionality. Dialdehydes, particularly glutaraldehyde and formaldehyde, have long been the gold standard for cross-linking tissues, enhancing their mechanical properties and reducing antigenicity. This guide provides a comparative analysis of these conventional fixatives against the less-documented nonanedial, offering insights into their performance, cytotoxicity, and impact on tissue characteristics. While experimental data on this compound is sparse in current literature, this report combines established data for glutaraldehyde and formaldehyde with a theoretical perspective on how a long-chain dialdehyde like this compound might perform.

Performance Comparison of Dialdehyde Fixatives

The choice of a cross-linking agent is critical as it directly influences the biomechanical properties, biocompatibility, and longevity of the fixed tissue. The ideal fixative stabilizes the tissue by forming covalent cross-links between protein molecules, primarily collagen, without inducing significant cytotoxicity or compromising the tissue's native architecture.

Biomechanical Properties

Glutaraldehyde is well-regarded for its ability to significantly enhance the mechanical strength of tissues.[1] The cross-linking process with glutaraldehyde leads to a stiffer and stronger material, which is particularly advantageous for applications such as bioprosthetic heart valves.[1][2] Formaldehyde also increases tissue stiffness, though the extent of cross-linking is generally less extensive than with glutaraldehyde.[3]

Theoretically, the longer, more flexible nine-carbon chain of This compound could introduce a different cross-linking profile. It might create longer, more flexible bridges between protein chains, potentially resulting in a less rigid, more elastic fixed tissue compared to the stiffer constructs produced by the shorter glutaraldehyde (five-carbon chain). This could be advantageous in applications where maintaining tissue elasticity is crucial.

Performance MetricFormaldehydeGlutaraldehydeThis compound
Tensile Strength IncreasedSignificantly Increased[1]Data Not Available
Stiffness (Young's Modulus) Increased[4]Significantly Increased[4][5]Data Not Available
Strain at Failure ReducedReduced[5]Data Not Available
Thermal Stability IncreasedSignificantly IncreasedData Not Available
Cytotoxicity

A major drawback of aldehyde-based fixatives is their inherent cytotoxicity, which can be a significant concern if residual, unreacted aldehydes leach from the tissue post-implantation.[6] Glutaraldehyde, while an effective cross-linker, is known to be significantly more cytotoxic than formaldehyde at equivalent concentrations.[6] Studies have shown that glutaraldehyde is approximately 10,000 times more cytotoxic than some naturally occurring cross-linking agents like genipin.[6] The cytotoxicity of glutaraldehyde-fixed tissues is a well-documented issue, often leading to poor cell attachment and apoptosis.[6]

The cytotoxicity of This compound has not been extensively studied in the context of tissue fixation. However, it is plausible that its lower water solubility and potentially slower reaction kinetics due to its longer chain length could influence its cytotoxic profile. Further research is necessary to determine if it offers a safer alternative to glutaraldehyde.

AgentRelative CytotoxicityCell Viability on Fixed Tissue
Formaldehyde Less toxic than glutaraldehydeGenerally low
Glutaraldehyde High[6]Very low; cells unable to survive on surface[6]
This compound Data Not AvailableData Not Available
Antigenicity Preservation

The preservation of native protein structures (antigenicity) is crucial for immunohistochemical (IHC) studies. Formaldehyde is the most widely used fixative for IHC because it creates reversible cross-links that can often be reversed through antigen retrieval techniques, unmasking the epitopes for antibody binding.[7][8] Glutaraldehyde, on the other hand, forms more extensive and often irreversible cross-links, which can mask or destroy antigenic sites, making IHC more challenging.[1][3] Tissues fixed with glutaraldehyde often require quenching of free aldehyde groups to prevent non-specific antibody binding.[1]

This compound , with its two aldehyde groups, would also be expected to mask antigens. The nature and reversibility of the cross-links formed by this compound are unknown, and its suitability for IHC would require empirical validation.

Mechanism of Action and Experimental Workflows

The primary mechanism of action for dialdehydes is the cross-linking of proteins, primarily through the reaction of the aldehyde groups with the primary amine groups (e.g., on lysine residues) of proteins. This forms Schiff bases, which can then lead to the formation of stable intermolecular and intramolecular cross-links.

General Mechanism of Dialdehyde Cross-linking cluster_0 Before Fixation cluster_1 Fixation Process cluster_2 After Fixation p1 Protein Chain A dialdehyde Dialdehyde (e.g., this compound) p1->dialdehyde reacts with p2 Protein Chain B p2->dialdehyde reacts with p3 Protein Chain A dialdehyde->p3 forms cross-link p4 Protein Chain B dialdehyde->p4 forms cross-link p3->p4 Cross-linked Proteins

Figure 1: Mechanism of dialdehyde cross-linking.

Evaluating a novel fixative like this compound requires a systematic experimental approach to characterize its performance against established standards.

Experimental Workflow for Fixative Comparison A Tissue Harvesting (e.g., Bovine Pericardium) B Sample Preparation (Cut into uniform sections) A->B C Fixation Groups (this compound, Glutaraldehyde, Formaldehyde) B->C D Biomechanical Testing (Tensile Strength, Elasticity) C->D E Cytotoxicity Assays (MTT, Live/Dead Staining) C->E F Histological Analysis (H&E, Immunohistochemistry) C->F G Data Analysis & Comparison D->G E->G F->G

Figure 2: Workflow for comparing tissue fixatives.

Experimental Protocols

Below are standardized protocols for key experiments used to evaluate the efficacy of tissue fixatives.

Protocol 1: General Tissue Fixation
  • Tissue Preparation: Freshly harvested tissue should be immediately rinsed in cold phosphate-buffered saline (PBS) to remove excess blood.

  • Sectioning: Cut the tissue into uniform sizes, ensuring at least one dimension is thin enough (e.g., < 4 mm) to allow for complete fixative penetration.[9]

  • Immersion: Immerse the tissue sections in the fixative solution (e.g., 0.625% glutaraldehyde, 10% neutral buffered formalin, or a test concentration of this compound) at a volume ratio of at least 20:1 (fixative to tissue).[3]

  • Incubation: Incubate at room temperature for a predetermined period (e.g., 24 to 48 hours). The optimal time depends on the tissue type and fixative.[8]

  • Washing: After fixation, thoroughly wash the tissue with PBS to remove residual fixative. For certain applications, further processing such as sterilization may be required.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of substances that may leach from the fixed tissue.

  • Eluate Preparation: Incubate a known quantity of the fixed and washed tissue in a cell culture medium for 24-72 hours to create an eluate.

  • Cell Culture: Seed a human or animal cell line (e.g., 3T3 fibroblasts) into a 96-well plate and culture until they reach approximately 80% confluency.[6]

  • Exposure: Remove the standard culture medium and replace it with the prepared eluates from the different fixation groups. Include a positive control (e.g., medium with a known cytotoxic agent) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the eluates for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. Lower absorbance indicates higher cytotoxicity.

Protocol 3: Uniaxial Mechanical Testing
  • Sample Preparation: Cut fixed tissue samples into a standardized shape (e.g., dumbbell-shaped) for tensile testing.

  • Mounting: Securely mount the sample in the grips of a universal testing machine.

  • Testing: Apply a uniaxial tensile load at a constant strain rate until the sample fails.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: Calculate key mechanical properties from the stress-strain curve, including Ultimate Tensile Strength (UTS), Young's Modulus (stiffness), and strain at failure.

Protocol 4: Immunohistochemistry (IHC)
  • Deparaffinization and Rehydration: If tissues are paraffin-embedded, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: For formaldehyde-fixed tissues, perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C.[7] This step may need optimization for other fixatives.

  • Blocking: Incubate the sections with a blocking solution (e.g., containing normal serum) to prevent non-specific antibody binding. For glutaraldehyde-fixed tissue, a quenching step (e.g., with sodium borohydride or glycine) may be necessary before this step.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at its optimal dilution for a specified time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Secondary Antibody Incubation: After washing, incubate with a labeled secondary antibody that specifically binds to the primary antibody.

  • Detection: Add the substrate for the enzyme conjugate to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei, then dehydrate, clear, and mount the slides.

Conclusion

Glutaraldehyde and formaldehyde remain the most characterized and widely used dialdehydes for tissue fixation, each with a distinct profile of advantages and disadvantages. Glutaraldehyde provides superior mechanical strength but at the cost of high cytotoxicity and often-compromised antigenicity. Formaldehyde offers a balance of good morphological preservation and suitability for immunohistochemistry but provides less robust mechanical enhancement.

This compound remains a theoretical alternative. Its longer carbon chain suggests it could offer unique mechanical properties, potentially yielding a more flexible fixed tissue. However, without experimental data, its efficacy, cytotoxicity, and impact on antigen preservation are unknown. The protocols and comparative framework presented here provide a roadmap for the systematic evaluation of this compound and other novel cross-linking agents, highlighting the critical need for further research to expand the toolkit of tissue fixation technologies. For professionals in drug development and research, the choice of fixative will continue to be a trade-off between biomechanical requirements, biocompatibility, and the needs of subsequent analytical techniques.

References

Evaluating Nonanedial as a Linker Molecule: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate linker molecule is a critical step in the development of various bioconjugates, including antibody-drug conjugates (ADCs), functionalized surfaces, and crosslinked protein complexes. The efficiency of the linker dictates the stability, activity, and overall performance of the final product. This guide provides a comparative analysis of Nonanedial, a nine-carbon aliphatic dialdehyde, as a linker molecule against other commonly used alternatives, with a focus on providing available experimental insights.

Overview of this compound as a Linker

This compound belongs to the family of homobifunctional crosslinkers, possessing two aldehyde groups capable of reacting with primary amines, such as the lysine residues on a protein's surface. This reaction forms a Schiff base, which can be further stabilized through reduction to a secondary amine bond. The nine-carbon spacer arm of this compound offers a significant degree of flexibility and distance between the conjugated molecules.

While specific quantitative data on the crosslinking efficiency of this compound is limited in publicly available literature, its performance can be inferred from the general characteristics of dialdehyde crosslinkers. This guide will primarily compare the projected attributes of this compound with the well-characterized and widely used crosslinker, glutaraldehyde.

Comparative Data: this compound vs. Alternatives

Due to the scarcity of direct experimental data for this compound, this table contrasts the general properties of long-chain dialdehydes (as a proxy for this compound) with the industry-standard glutaraldehyde.

FeatureThis compound (Projected)Glutaraldehyde
Structure OHC-(CH₂)₇-CHOOHC-(CH₂)₃-CHO
Spacer Arm Length ~11.2 Å~6.2 Å
Reactivity ModerateHigh
Flexibility HighModerate
Cytotoxicity Potentially lower than glutaraldehydeKnown to be cytotoxic[1][2]
Crosslinking Mechanism Forms Schiff bases with primary aminesForms Schiff bases and complex polymeric structures
Stability of Linkage Moderate (Schiff base), High (after reduction)High
Biocompatibility Likely higher than glutaraldehydeLimited due to cytotoxicity

Experimental Protocols

The following provides a generalized protocol for protein-protein crosslinking using a dialdehyde linker like this compound. Researchers should optimize concentrations and reaction times for their specific application.

General Protein Crosslinking Protocol with Dialdehydes
  • Protein Preparation:

    • Dissolve the protein(s) to be crosslinked in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Ensure the buffer is amine-free (e.g., avoid Tris buffers).

    • The protein concentration should be optimized for the desired outcome (intermolecular vs. intramolecular crosslinking).

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of the dialdehyde crosslinker (e.g., this compound or glutaraldehyde) in an appropriate solvent (e.g., water or DMSO).

  • Crosslinking Reaction:

    • Add the dialdehyde crosslinker solution to the protein solution to achieve the desired final concentration (typically in the millimolar range).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30 minutes to 2 hours).

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding a quenching reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration that is in excess of the crosslinker.

  • (Optional) Reduction of Schiff Base:

    • To form a more stable secondary amine linkage, the Schiff base can be reduced.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

    • Incubate for an additional period to allow for the reduction to complete.

  • Analysis:

    • Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to determine the extent of crosslinking.

Visualizing the Process

Signaling Pathway of Amine-Reactive Crosslinking

Protein1 Protein with Primary Amine (e.g., Lysine) SchiffBase Schiff Base Formation (Unstable Intermediate) Protein1->SchiffBase + Linker Linker Dialdehyde Linker (e.g., this compound) Protein2 Target Molecule with Primary Amine Protein2->SchiffBase ReducedProduct Stable Secondary Amine Linkage SchiffBase->ReducedProduct + Reducing Agent (e.g., NaBH3CN) Quenching Quenching (e.g., Tris, Glycine) SchiffBase->Quenching Reaction Quenched

Caption: Amine-reactive crosslinking workflow.

Experimental Workflow for Evaluating Linker Efficiency

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results ProteinPrep Prepare Protein Solution Crosslinking Perform Crosslinking Reaction ProteinPrep->Crosslinking LinkerPrep Prepare Linker Solutions (this compound vs. Alternative) LinkerPrep->Crosslinking Quench Quench Reaction Crosslinking->Quench SDSPAGE SDS-PAGE Analysis Quench->SDSPAGE SEC Size-Exclusion Chromatography Quench->SEC MS Mass Spectrometry Quench->MS Efficiency Determine Crosslinking Efficiency SDSPAGE->Efficiency SEC->Efficiency Stability Assess Linkage Stability MS->Stability

Caption: Experimental workflow for comparison.

Discussion and Conclusion

This compound, as a long-chain dialdehyde, presents a potentially valuable alternative to shorter and more cytotoxic crosslinkers like glutaraldehyde. Its extended spacer arm can be advantageous in scenarios where greater distance and flexibility between conjugated molecules are required, for instance, to overcome steric hindrance or to maintain the native conformation and activity of proteins. The reaction mechanism, involving the formation of a Schiff base with primary amines, is a well-established method for protein conjugation.[3]

However, the primary drawback in evaluating this compound is the lack of specific, quantitative performance data in the scientific literature. While it is projected to be less cytotoxic than glutaraldehyde due to its longer aliphatic chain and potentially slower reaction kinetics, this needs to be experimentally verified. For applications requiring high biocompatibility, macromolecular dialdehydes such as dialdehyde starch or dialdehyde chitosan might be more suitable alternatives.[1][2]

References

A Comparative Guide to Analytical Methods for Nonanedial Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial, a dicarbonyl compound formed during the lipid peroxidation of polyunsaturated fatty acids, is an emerging biomarker for oxidative stress implicated in a range of pathological conditions. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies. This guide provides a comprehensive comparison of three common analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific research needs.

Data Presentation: A Comparative Analysis

The selection of an analytical method for this compound detection is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ELISA for the analysis of aldehydes similar to this compound. It is important to note that these values are representative and will require validation for the specific application of this compound analysis.

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationELISA
Principle Separation based on polarity, detection via UV absorbance of a derivatized analyte.Separation based on volatility and mass-to-charge ratio of the derivatized analyte.Antigen-antibody binding with colorimetric or fluorescent detection.
Limit of Detection (LOD) ~0.1 - 1 µM~0.001 nM[1]~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 µM~0.003 nM[1]~0.5 - 5 ng/mL
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) <15%<15%<15%
Accuracy (% Recovery) 85-115%90-110%80-120%
Sample Throughput ModerateLow to ModerateHigh
Specificity Moderate to HighHighHigh (antibody dependent)
Cost per Sample ModerateHighLow to Moderate
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the detection of aldehydes, which can be adapted and validated for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method typically involves the derivatization of the aldehyde carbonyl groups to introduce a chromophore that can be detected by a UV-Vis detector. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).

Sample Preparation & Derivatization:

  • Biological samples (e.g., plasma, tissue homogenate) are deproteinized, typically with acetonitrile or perchloric acid.

  • The supernatant is collected after centrifugation.

  • An acidic solution of DNPH is added to the supernatant.

  • The mixture is incubated to allow for the derivatization reaction to complete.

  • The resulting DNPH-aldehyde adducts are extracted using a solid-phase extraction (SPE) cartridge.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength specific to the DNPH adduct (e.g., 360 nm).

  • Quantification: Based on a calibration curve prepared with this compound-DNPH standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For this compound, a derivatization step is necessary to increase its volatility and thermal stability. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent.

Sample Preparation & Derivatization:

  • Biological samples are homogenized and extracted with an organic solvent (e.g., hexane).

  • The organic extract is concentrated.

  • A solution of PFBHA in a suitable buffer is added to the extract.

  • The mixture is incubated to form the PFBHA-oxime derivative of this compound.

  • The derivative is extracted into an organic solvent and dried.

  • The sample is reconstituted in a volatile solvent for GC-MS injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Temperature Program: An optimized temperature gradient to separate the analyte from other components.

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Based on a calibration curve prepared with derivatized this compound standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to the target analyte. A competitive ELISA format is commonly used for small molecules like this compound.

Assay Procedure:

  • A microplate is pre-coated with a this compound-protein conjugate.

  • Standards and samples are added to the wells, followed by the addition of a specific primary antibody against this compound.

  • During incubation, free this compound in the sample competes with the coated this compound for binding to the primary antibody.

  • The wells are washed to remove unbound antibody.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • After another washing step, a substrate is added that is converted by the enzyme into a colored or fluorescent product.

  • The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Based on a standard curve generated from known concentrations of this compound.

Mandatory Visualizations

Signaling Pathway

Lipid peroxidation-derived aldehydes, such as this compound, are reactive electrophiles that can form adducts with cellular macromolecules, including proteins. This can lead to the activation of cellular stress-response signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are involved in inflammation, cell proliferation, and apoptosis.[2][3][4]

Signaling_Pathway oxidative_stress Oxidative Stress (e.g., ROS) lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation This compound This compound lipid_peroxidation->this compound protein_adducts Protein Adducts This compound->protein_adducts mapk_pathway MAPK Pathway (ERK, JNK, p38) protein_adducts->mapk_pathway nfkb_pathway NF-κB Pathway protein_adducts->nfkb_pathway cellular_response Cellular Responses (Inflammation, Apoptosis) mapk_pathway->cellular_response nfkb_pathway->cellular_response

Caption: Generalized signaling pathway of lipid peroxidation-derived aldehydes.

Experimental Workflow

A robust cross-validation of analytical methods is essential to ensure the reliability and comparability of data. The following workflow outlines the key steps in this process.

Experimental_Workflow start Start: Sample Collection (e.g., Plasma, Tissue) sample_prep Sample Preparation (Extraction, Derivatization) start->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms elisa ELISA Analysis sample_prep->elisa data_analysis Data Analysis (Quantification) hplc->data_analysis gcms->data_analysis elisa->data_analysis cross_validation Cross-Validation (Statistical Comparison) data_analysis->cross_validation end End: Method Selection cross_validation->end

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of the Mechanical Properties of Polymers Crosslinked with Nonanedial and Other Dialdehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

In the field of polymer science, particularly in the development of biomaterials for drug delivery and tissue engineering, the choice of a crosslinking agent is critical in defining the final mechanical properties of the material. Nonanedial, a nine-carbon long-chain dialdehyde, presents a compelling option for creating flexible and robust polymer networks. This guide provides a comparative analysis of the mechanical properties of polymers based on this compound, benchmarked against the widely-used short-chain crosslinker, glutaraldehyde, and a structurally similar long-chain dialdehyde, sebacic dialdehyde.

Due to the limited availability of direct mechanical testing data for this compound-crosslinked polymers in published literature, this guide utilizes sebacic acid, a ten-carbon dicarboxylic acid which can be converted to a dialdehyde, as a proxy for long-chain dialdehyde crosslinkers. This comparison aims to provide a clear, data-driven overview to inform material selection and development.

Quantitative Comparison of Mechanical Properties

The mechanical integrity of a polymer is crucial for its application. Key parameters include tensile strength (the maximum stress a material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (the extent to which a material can be stretched before it fractures). The following table summarizes these properties for gelatin films crosslinked with different agents.

Crosslinking AgentBase PolymerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
None (Control)Gelatin3.53.025.0
Glutaraldehyde (0.05 wt%)Gelatin6.0[1][2]10.0[1][2]18.0[1][2]
Glutaraldehyde (0.25 wt%)Gelatin10.0[1][2]25.0[1][2]12.0[1][2]
Glutaraldehyde (1.0 wt%)Gelatin12.0[1][2]40.0[1][2]10.0[1][2]
Sebacic Acid (0.2% w/v)ChitosanAppreciable Mechanical Strength*Not ReportedNot Reported

*In a study involving chitosan scaffolds, crosslinking with 0.2% (w/v) sebacic acid resulted in materials with "appreciable mechanical strength," suitable for tissue engineering applications as a wound dressing material[3]. While specific quantitative values for tensile strength, Young's modulus, and elongation at break were not provided in the abstract, the findings confirm that long-chain di-acids, and by extension their dialdehyde derivatives, are effective in enhancing the mechanical stability of biopolymer scaffolds[3].

The Influence of Crosslinker Chain Length

The difference in mechanical properties between polymers crosslinked with short-chain dialdehydes like glutaraldehyde and long-chain dialdehydes like this compound or sebacic dialdehyde can be attributed to the structure of the resulting polymer network.

G cluster_0 Short-Chain Crosslinking (Glutaraldehyde) cluster_1 Long-Chain Crosslinking (this compound/Sebacic Dialdehyde) PolymerChains_A Polymer Chains Glutaraldehyde Glutaraldehyde (C5) PolymerChains_A->Glutaraldehyde forms short, rigid crosslinks HighDensityNetwork High Crosslink Density (Rigid, Brittle) Glutaraldehyde->HighDensityNetwork PolymerChains_B Polymer Chains This compound This compound (C9) PolymerChains_B->this compound forms long, flexible crosslinks LowDensityNetwork Lower Crosslink Density (Flexible, Tough) This compound->LowDensityNetwork

Caption: A diagram illustrating the structural differences in polymer networks formed by short-chain versus long-chain dialdehyde crosslinkers.

Glutaraldehyde, with its shorter five-carbon chain, creates a denser network of shorter crosslinks. This high crosslink density typically leads to a stiffer material with a higher Young's modulus and tensile strength, but reduced flexibility, as evidenced by a lower elongation at break[1][2]. In contrast, long-chain dialdehydes like this compound introduce longer, more flexible bridges between polymer chains. This results in a less dense crosslink network, which is expected to yield a more flexible and tougher material, characterized by a lower Young's modulus and a higher elongation at break.

Experimental Protocols

The mechanical properties cited in this guide are determined using standardized tensile testing protocols. The following outlines a typical experimental workflow based on the widely recognized ASTM D638 and ISO 527 standards.

Sample Preparation
  • Polymer Solution: A solution of the base polymer (e.g., 10% w/v gelatin in distilled water) is prepared by heating and stirring until fully dissolved.

  • Crosslinker Addition: The dialdehyde crosslinking agent (e.g., glutaraldehyde or a this compound solution) is added to the polymer solution at the desired concentration and mixed thoroughly.

  • Casting and Curing: The mixture is cast into molds of a specified shape (typically "dog-bone" shaped as per ASTM D638) and allowed to cure at a controlled temperature and humidity to form a solid film.

  • Conditioning: The cured polymer samples are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.

Tensile Testing Procedure

The tensile properties of the polymer films are measured using a universal testing machine.

  • Specimen Mounting: The "dog-bone" shaped specimen is securely clamped in the grips of the testing machine.

  • Extensometer Attachment: An extensometer is attached to the gauge section of the specimen to accurately measure elongation.

  • Application of Tensile Load: The machine pulls the specimen at a constant rate of speed until it fractures.

  • Data Acquisition: The load (stress) and elongation (strain) are continuously recorded throughout the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress recorded before the specimen breaks.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

G Start Start: Prepare Polymer Solution AddCrosslinker Add Dialdehyde Crosslinker Start->AddCrosslinker CastFilm Cast Film into 'Dog-Bone' Mold AddCrosslinker->CastFilm CureSample Cure at Controlled Temp/Humidity CastFilm->CureSample ConditionSample Condition Sample (e.g., ASTM D618) CureSample->ConditionSample MountSample Mount in Universal Testing Machine ConditionSample->MountSample AttachExtensometer Attach Extensometer MountSample->AttachExtensometer ApplyLoad Apply Tensile Load at Constant Speed AttachExtensometer->ApplyLoad RecordData Record Stress-Strain Data ApplyLoad->RecordData AnalyzeData Calculate Tensile Strength, Modulus, Elongation RecordData->AnalyzeData End End: Mechanical Properties Determined AnalyzeData->End

Caption: A workflow diagram for the preparation and mechanical testing of crosslinked polymer films according to standard protocols.

Conclusion

The choice between a short-chain and a long-chain dialdehyde crosslinker has a significant impact on the mechanical properties of the resulting polymer. Glutaraldehyde is effective at creating stiff and strong materials, which may be desirable for applications requiring high rigidity. Long-chain dialdehydes, represented here by sebacic acid as a proxy for this compound, are expected to produce more flexible and tougher materials. This makes them potentially more suitable for applications where elasticity and resilience are paramount, such as in soft tissue engineering or for flexible drug delivery systems. The data and protocols presented in this guide offer a foundational understanding to aid researchers in the rational design and selection of crosslinked polymers for their specific needs. Further empirical studies directly comparing the mechanical properties of this compound-based polymers with other crosslinkers are warranted to expand upon these findings.

References

A Comparative Guide to the Reaction Products of Nonanedial for Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of nonanedial, a nine-carbon aliphatic dialdehyde. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages the well-documented reactivity of a shorter-chain analogue, glutaraldehyde, as a basis for comparison. The predicted reaction pathways and products for this compound are based on established principles of aldehyde chemistry. This guide is intended to serve as a foundational resource for researchers working with this compound, providing expected structural outcomes and methodologies for reaction product confirmation.

Comparison of Reaction Products: this compound vs. Glutaraldehyde

The reactivity of dialdehydes is primarily characterized by the reaction of the two aldehyde functional groups. Common reactions include intramolecular cyclization, polymerization, and reactions with nucleophiles such as amines to form Schiff bases.

Reaction TypeReactantGlutaraldehyde (C5) - Known ProductsThis compound (C9) - Expected ProductsKey Differences
Reaction with Primary Amines (e.g., Ethylamine) R-NH₂Formation of monomeric and polymeric Schiff bases. Potential for intramolecular cyclization of the hemiaminal intermediate to form a piperidine derivative.Formation of monomeric and polymeric Schiff bases. The longer carbon chain makes intramolecular cyclization to a nine-membered ring less favorable than polymerization.The increased chain length in this compound is expected to favor intermolecular reactions (polymerization) over intramolecular cyclization.
Reaction with Diamines (e.g., Ethylenediamine) H₂N-(CH₂)₂-NH₂Formation of macrocyclic Schiff bases and polymers.Likely to form macrocyclic Schiff bases (e.g., [2+2] macrocycles) and polymers. The flexibility of the this compound backbone may allow for a variety of macrocyclic structures.The specific geometry and yield of macrocycles will differ due to the longer, more flexible aliphatic chain of this compound.
Intramolecular Aldol Condensation BaseCan undergo intramolecular aldol condensation to form a five-membered ring.Intramolecular aldol condensation would lead to a nine-membered ring, which is sterically less favorable. Oligomerization and polymerization are more likely.Ring strain makes the intramolecular reaction less probable for this compound.
Polymerization Acid or Base CatalystReadily polymerizes via aldol condensation to form poly-glutaraldehyde, which exists in equilibrium with cyclic hemiacetals.Expected to polymerize under similar conditions to form poly-nonanedial.The physical properties of the resulting polymer (e.g., solubility, thermal stability) will differ due to the longer alkyl chain.

Experimental Protocols

The following are detailed, generalized experimental protocols for key reactions of dialdehydes. These can be adapted for this compound as a starting point for experimental work.

Protocol 1: Synthesis of a Schiff Base from this compound and a Primary Amine
  • Materials: this compound, primary amine (e.g., aniline), ethanol, glacial acetic acid (catalyst).

  • Procedure: a. Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. b. Add the primary amine (2.2 equivalents) to the solution. c. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). d. Stir the reaction mixture at room temperature for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. g. Purify the resulting Schiff base product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The formation of the imine bond (C=N) can be confirmed by the appearance of a characteristic peak in the FT-IR spectrum (around 1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

Protocol 2: Polymerization of this compound
  • Materials: this compound, acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide), appropriate solvent (e.g., water or an organic solvent).

  • Procedure: a. Dissolve this compound in the chosen solvent in a reaction vessel. b. Add a catalytic amount of either acid or base. c. Heat the mixture under reflux for a specified period (e.g., 2-4 hours), with stirring. d. Monitor the increase in viscosity of the solution as an indicator of polymerization. e. Precipitate the polymer by adding a non-solvent. f. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution. Use FT-IR to confirm the presence of characteristic functional groups and ¹³C NMR to analyze the polymer structure.

Visualization of Reaction Pathways

Reaction of this compound with a Primary Amine

nonanedial_primary_amine This compound This compound (OHC-(CH₂)₇-CHO) schiff_base Di-Schiff Base (R-N=CH-(CH₂)₇-CH=N-R) This compound->schiff_base Condensation primary_amine 2 R-NH₂ primary_amine->schiff_base water 2 H₂O

Caption: Formation of a di-Schiff base from this compound and a primary amine.

Potential Polymerization Pathway of this compound

nonanedial_polymerization monomer This compound Monomer dimer Dimer monomer->dimer Aldol Addition polymer Poly-nonanedial dimer->polymer Further Polymerization

Caption: Simplified polymerization pathway of this compound via aldol addition.

Comparison of Intramolecular vs. Intermolecular Reactions

cyclization_vs_polymerization cluster_glutaraldehyde Glutaraldehyde (C5) cluster_this compound This compound (C9) glutaraldehyde Glutaraldehyde intramolecular_g Intramolecular Cyclization (Favored) glutaraldehyde->intramolecular_g More Favorable intermolecular_g Polymerization glutaraldehyde->intermolecular_g This compound This compound intramolecular_n Intramolecular Cyclization (Less Favored) This compound->intramolecular_n intermolecular_n Polymerization (Favored) This compound->intermolecular_n More Favorable

Safety Operating Guide

Proper Disposal of Nonanedial: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Nonanedial, a linear dialdehyde. The following protocols are designed to be clear, concise, and directly applicable to a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures: Chemical Neutralization

Due to its reactive aldehyde groups, this compound should be chemically neutralized before disposal. Two primary methods are recommended: formation of a bisulfite adduct or oxidation to the less hazardous corresponding carboxylic acid.

Method 1: Neutralization via Bisulfite Adduct Formation

This is the preferred method as it is effective and uses relatively low-hazard reagents. The reaction converts the aldehyde into a water-soluble bisulfite adduct that can be separated from other organic waste.

Experimental Protocol:

  • Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in a fume hood, dissolve the this compound waste in a water-miscible solvent such as methanol or dimethylformamide (for aliphatic aldehydes).

  • Reaction: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the stirring this compound solution. A 1.5 molar equivalent of sodium bisulfite per mole of aldehyde is recommended.

  • Agitation: Stir the mixture vigorously for 30-60 minutes at room temperature. The formation of a precipitate (the bisulfite adduct) may be observed.

  • Work-up:

    • Add water to dissolve the adduct if it has precipitated.

    • The resulting aqueous solution containing the this compound-bisulfite adduct can be collected as aqueous hazardous waste.

    • If other organic, non-aldehyde waste is present, it can be separated by liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer containing the adduct is then collected for disposal.

  • Final Disposal: The collected aqueous waste should be properly labeled and disposed of according to your institution's hazardous waste guidelines.

Method 2: Oxidation to Carboxylic Acid

This method converts this compound to Nonanedioic acid, a dicarboxylic acid, which is generally less volatile and less reactive.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a stirrer, reflux condenser, and addition funnel within a fume hood, dissolve the this compound waste in a suitable solvent like acetone.

  • Oxidant Preparation: Prepare a solution of the oxidizing agent. A common laboratory oxidant for aldehydes is Jones reagent (a solution of chromium trioxide in sulfuric acid). Caution: Jones reagent is highly corrosive and contains a carcinogenic chromium(VI) compound. Handle with extreme care and appropriate PPE. A safer alternative is potassium permanganate solution.

  • Reaction: Slowly add the oxidizing agent to the stirred this compound solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Monitoring: The reaction progress can be monitored by the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, the excess oxidant must be quenched. For Jones reagent, this can be done by the careful addition of isopropanol. For potassium permanganate, sodium bisulfite can be used.

  • Neutralization and Disposal: After quenching, neutralize the acidic solution with a base such as sodium bicarbonate. The resulting mixture, containing the carboxylate salt, should be collected as hazardous waste and disposed of according to institutional protocols.

Quantitative Data for Disposal Protocols

ParameterMethod 1: Bisulfite Adduct FormationMethod 2: Oxidation (with Jones Reagent)
Reagent per mole of Aldehyde 1.5 molar equivalents of NaHSO₃~2 molar equivalents of CrO₃
Solvent Methanol or DMFAcetone
Reaction Time 30 - 60 minutes1 - 3 hours
Temperature Room Temperature0 °C to Room Temperature
Work-up Procedure Aqueous extractionQuenching, neutralization, and collection

Logical Workflow for this compound Disposal

NonanedialDisposal cluster_methods Chemical Neutralization start This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Stream (Pure or Mixed?) bisulfite Method 1: Bisulfite Adduct Formation (Preferred) assess->bisulfite Small quantities, routine disposal oxidation Method 2: Oxidation to Carboxylic Acid assess->oxidation Specific cases, consult with EHS fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->assess collect Collect as Aqueous Hazardous Waste bisulfite->collect oxidation->collect label_waste Label Waste Container (Contents, Date, Hazards) collect->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for final disposal procedures.

Personal protective equipment for handling Nonanedial

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal information for Nonanedial. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar aliphatic dialdehydes, such as glutaraldehyde and succinaldehyde. Aliphatic aldehydes are known to be reactive and potentially hazardous, necessitating stringent safety protocols.[1][2][3][4][5]

Hazard Identification and Risk Assessment

This compound is a nine-carbon aliphatic dialdehyde. While specific toxicity data for this compound is limited, it is prudent to assume it shares hazards with other short-chain aliphatic dialdehydes. These hazards include:

  • Skin and Eye Irritation: Aldehydes can be irritating to the skin and eyes upon contact.[6] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.

  • Sensitization: Some aldehydes are known sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures can lead to an allergic response.

  • Toxicity: Aldehydes are reactive compounds that can be toxic.[3] Their toxicity is related to their ability to react with biological molecules.[1][2]

PropertyInferred Data
Molecular Formula C₉H₁₆O₂
Appearance Likely a liquid at room temperature
Odor Pungent or fruity
Solubility Expected to have some solubility in water and be soluble in organic solvents

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Handling & Preparation Safety glasses with side shieldsNitrile or butyl rubber glovesLaboratory coatNot generally required if handled in a fume hood
Pouring & Transferring Chemical splash gogglesNitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a fume hood
Heating or Generating Aerosols Face shield worn over chemical splash gogglesNitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatUse of a certified fume hood is required. If not possible, a respirator with an organic vapor cartridge is necessary.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsRespirator with an organic vapor cartridge

Note: Latex gloves are not recommended as they may not provide adequate protection against aldehydes.[7] Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls

  • Fume Hood: All work with this compound, including preparation, handling, and storage, should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Before starting any work, ensure that all necessary PPE is readily available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring this compound, do so slowly and carefully to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.

    • Decontaminate any surfaces that may have come into contact with this compound.

    • Properly dispose of all contaminated materials, including gloves and disposable labware.

3.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be compatible with organic chemicals.

    • Solid waste, such as contaminated gloves, paper towels, and disposable labware, should be collected in a separate, clearly labeled hazardous waste bag.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Do not pour this compound down the drain or dispose of it with regular trash.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow and Safety Logic

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

PPE_Workflow cluster_planning Planning Phase cluster_ppe PPE Selection cluster_procedure Procedural Controls A Assess the planned experiment involving this compound B Consult Safety Data Sheets (SDS) for similar aldehydes (e.g., Glutaraldehyde) A->B C Identify potential for splashes, aerosols, or inhalation B->C D Standard Lab Attire: Lab coat, closed-toe shoes C->D G Enhanced Eye/Face Protection: Chemical Splash Goggles / Face Shield C->G Splash/Aerosol Risk? H Respiratory Protection: Work in a Fume Hood C->H Inhalation Risk? E Eye Protection: Safety glasses with side shields D->E F Hand Protection: Nitrile or Butyl Rubber Gloves E->F J Work in a certified chemical fume hood F->J G->J I If fume hood is not available: Respirator with organic vapor cartridge H->I Fume Hood Unavailable? H->J I->J K Have spill kit and emergency procedures ready J->K L Proceed with experiment K->L M Decontaminate work area and dispose of waste properly L->M

References

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